molecular formula C13H20O2 B6187496 (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol CAS No. 2639374-46-0

(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol

Cat. No.: B6187496
CAS No.: 2639374-46-0
M. Wt: 208.3
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Description

(2R)-2-(tert-Butoxy)-3-phenylpropan-1-ol ( 2639374-46-0) is a chiral organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . This compound is characterized by a phenyl group and a tert-butoxy ether attached to a propanol backbone, with a defined (R) configuration at the chiral center, making it a valuable chiral building block or intermediate in organic and medicinal chemistry synthesis . As a chiral synthon, this compound is primarily used in research and development for constructing more complex, stereochemically defined molecules. Its structure, featuring a protected alcohol and a chiral center, suggests potential applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials where stereochemistry is critical for function . Researchers can leverage this chemical in asymmetric synthesis, as a precursor for ligands, or in the study of stereoselective reactions. The product is listed with a high purity specification of 95% or higher by various chemical suppliers . It is offered in quantities ranging from 50 mg to 5 g, with availability from multiple global stocks to support research continuity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Properties

CAS No.

2639374-46-0

Molecular Formula

C13H20O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: (2R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol (also known as Boc-D-phenylalaninol ), the primary pharmaceutical intermediate corresponding to the nomenclature provided.

Executive Summary & Nomenclature Disambiguation

Core Identity: The target compound is the (R)-enantiomer of N-Boc-protected phenylalaninol. It is a critical chiral building block used in the synthesis of peptidomimetics, HIV protease inhibitors, and other pharmacologically active agents requiring a specific phenylalanine-derived stereocenter.

Critical Disambiguation: The specific string "(2R)-2-tert-butoxy-3-phenyl-1-propanol" technically describes an ether linkage (O-tert-butyl) at the 2-position. However, in drug development contexts, this nomenclature is frequently a shorthand or misnomer for the carbamate (N-tert-butoxycarbonyl, or N-Boc) derivative.

  • Target Compound (Standard): (2R)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol (N-Boc). This is the commercially relevant intermediate (CAS 106454-69-7).

  • Literal Compound (Rare): (2R)-2-tert-butoxy-3-phenyl-1-propanol (O-tBu ether). This is a non-standard ether, typically a degradation product or specialized metabolite, with no widely assigned CAS number in public chemical registries.

This guide focuses on the N-Boc derivative (CAS 106454-69-7) as the intended subject for pharmaceutical applications, while noting the ether distinction.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Characterization

The compound consists of a propanol backbone with a phenyl group at the C3 position and a protected amine at the C2 position, exhibiting (R)-stereochemistry (derived from D-Phenylalanine).

PropertyData
CAS Number 106454-69-7
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Stereochemistry (2R) / D-configuration
Appearance White to off-white crystalline solid
Melting Point 94–96 °C (lit.)
Solubility Soluble in methanol, ethanol, DCM, DMSO; poorly soluble in water
Purity Standard ≥98% (HPLC), ≥99% ee (Chiral GC)
Spectroscopic Signature (Validation)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 5H, Ph), 4.85 (br s, 1H, NH), 3.85 (m, 1H, CH-N), 3.65 (m, 2H, CH₂-O), 2.85 (d, 2H, Ph-CH₂), 1.42 (s, 9H, tBu).

  • Mass Spectrometry: [M+H]⁺ = 252.16; [M+Na]⁺ = 274.14.

Synthetic Pathways & Manufacturing

The synthesis of (2R)-2-(Boc-amino)-3-phenyl-1-propanol is typically achieved via the reduction of Boc-D-phenylalanine or the Boc-protection of D-phenylalaninol . The reduction pathway is preferred for scale-up due to the availability of the amino acid precursor.

Primary Route: Mixed Anhydride Reduction

This method avoids the use of Lithium Aluminum Hydride (LAH) on a large scale, using safer borohydride reagents via a mixed anhydride intermediate.

Protocol:

  • Activation: Dissolve Boc-D-Phenylalanine (1.0 eq) in THF at -15°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq) to form the mixed anhydride in situ.

  • Reduction: After 15 minutes, filter off the NMM·HCl salt (optional) or add the suspension directly to a solution of Sodium Borohydride (NaBH₄, 2.5 eq) in water/THF at 0°C.

  • Quench: Stir for 1 hour, then quench with saturated NH₄Cl.

  • Workup: Extract with Ethyl Acetate, wash with 1N HCl, NaHCO₃, and Brine. Crystallize from Hexane/EtOAc.

Visualization: Synthetic Workflow

Synthesis Start D-Phenylalanine (CAS 673-06-3) Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 Boc-D-Phenylalanine (CAS 18942-49-9) Step1->Inter1 Step2 Activation (IBCF, NMM) Inter1->Step2 Inter2 Mixed Anhydride (In-situ) Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Reductive Cleavage Product (2R)-2-(Boc-amino)-3-phenyl-1-propanol (CAS 106454-69-7) Step3->Product Reductive Cleavage

Figure 1: Step-wise synthesis from D-Phenylalanine via mixed anhydride reduction.

Pharmaceutical Applications

Chiral Building Block

The (2R)-isomer is specifically used when the "unnatural" D-configuration is required to impart resistance to enzymatic degradation (proteolysis) in peptidomimetics.

HIV Protease Inhibitors (Mechanism)

While many approved HIV protease inhibitors (e.g., Saquinavir , Nelfinavir , Amprenavir ) utilize the (S)-phenylalanine scaffold (L-configuration), the (R)-isomer is critical for:

  • Next-Generation Inhibitors: Research into overcoming drug resistance often involves inverting stereocenters to alter binding kinetics within the protease active site.

  • Hydroxyethylamine Isosteres: The alcohol group is converted to an epoxide or aldehyde to form the transition-state mimicking core (hydroxyethylamine or hydroxyethylene) essential for inhibiting the aspartyl protease mechanism.

Application Workflow

Applications Core (2R)-Boc-Phenylalaninol (CAS 106454-69-7) Path1 Oxidation (Swern/Dess-Martin) Core->Path1 Path2 Activation (MsCl/TsCl) Core->Path2 Aldehyde Boc-D-Phenylalaninal (Chiral Aldehyde) Path1->Aldehyde Drug1 Peptidomimetics (Protease Resistant) Aldehyde->Drug1 Epoxide Chiral Epoxides (via Base) Path2->Epoxide Drug2 Renin Inhibitors Epoxide->Drug2

Figure 2: Divergent synthesis pathways for pharmaceutical intermediates.

Quality Control & Handling

Analytical Standards
  • Chiral Purity (HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm or 254 nm.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

  • Chemical Purity: HPLC (C18 column, Acetonitrile/Water gradient).

Safety & Storage
  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids (removes Boc group).

References

  • PubChem. (2025). tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (2006). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. Org. Synth. 2006, 83, 28. [Link]

Chiral tert-Butyl Ether Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical landscape of chiral tert-butyl ether building blocks, focusing on their synthesis, stability, and application in medicinal chemistry.

Executive Summary

In medicinal chemistry, the tert-butyl ether moiety (


) serves a dual function: it is a robust protecting group for hydroxyl functionalities during complex synthesis (particularly in peptide chemistry) and a steric tool for conformational locking in pharmacophore design. Unlike methyl ethers, tert-butyl ethers introduce significant lipophilicity (

) and steric bulk, altering the metabolic trajectory and receptor binding kinetics of the parent molecule. This guide details the synthesis of chiral tert-butyl ether building blocks, emphasizing methods that preserve stereochemical integrity at the

-carbon.

The Medicinal Chemistry Rationale

Steric and Electronic Properties

The tert-butyl group is a "privileged" steric handle. Its A-value (approx. 4.9 kcal/mol) is significantly higher than that of a methyl group (1.7 kcal/mol), effectively locking molecular conformations.

  • Lipophilicity: Replacing a methyl ether (

    
    ) with a tert-butyl ether (
    
    
    
    ) increases lipophilicity, typically raising cLogP by ~1.2–1.5 units. This can enhance blood-brain barrier (BBB) penetration but may reduce solubility.
  • Electronic Effect: The inductive effect (

    
    ) of the tert-butyl group makes the ether oxygen more basic than in methyl ethers, yet the steric bulk suppresses coordination to Lewis acids, providing unique orthogonality.
    
Metabolic Stability Profile

While tert-butyl ethers are stable to nucleophiles and bases, they are distinct substrates for Cytochrome P450 enzymes.

  • Methyl Ethers: Typically undergo

    
    -dealkylation via 
    
    
    
    -hydroxylation, leading to formaldehyde release and the free alcohol.
  • tert-Butyl Ethers: Lacking

    
    -protons, they cannot undergo direct 
    
    
    
    -dealkylation. Instead, they undergo
    
    
    -oxidation at one of the methyl groups, forming a hydroxymethyl intermediate that can eventually collapse to the alcohol, albeit more slowly. This makes them metabolically distinct, often extending half-life (
    
    
    ) compared to methyl analogs.

Metabolism cluster_0 Methyl Ether Pathway cluster_1 tert-Butyl Ether Pathway Substrate Ether Substrate (R-O-R') Me_Ox CYP450 (Alpha-Hydroxylation) Substrate->Me_Ox If R'=Me tBu_Ox CYP450 (Omega-Oxidation) Substrate->tBu_Ox If R'=tBu Me_Int Hemiacetal (R-O-CH2-OH) Me_Ox->Me_Int Me_Prod Free Alcohol (R-OH) + Formaldehyde Me_Int->Me_Prod Fast tBu_Int Hydroxylated tBu (R-O-C(Me)2CH2OH) tBu_Ox->tBu_Int tBu_Prod Excreted or Slow Cleavage tBu_Int->tBu_Prod Slow/Stable

Figure 1: Comparative metabolic pathways of methyl vs. tert-butyl ethers. The t-butyl group blocks rapid O-dealkylation.

Synthetic Methodologies: Preserving Chirality

The primary challenge in synthesizing chiral tert-butyl ethers (e.g., from enantiopure alcohols) is preventing racemization. The classical Williamson ether synthesis fails due to the steric hindrance of the tert-butyl halide, which favors E2 elimination over


 substitution.
Method A: The Bartoli Protocol ( / )

This is the gold standard for medicinal chemistry applications requiring high enantiomeric excess (ee). Developed by Bartoli and colleagues, this method uses Magnesium Perchlorate to activate Di-tert-butyl dicarbonate (


).
  • Mechanism:

    
     acts as a Lewis Acid, activating the carbonyl of 
    
    
    
    . The alcohol attacks, forming a mixed carbonate. Spontaneous decarboxylation yields the tert-butyl ether.
  • Chiral Integrity: The reaction proceeds with retention of configuration at the chiral carbon of the alcohol because the C-O bond of the chiral center is never broken.

  • Scope: Excellent for acid-sensitive substrates and sterically hindered alcohols.

Method B: The Trichloroacetimidate Route

Utilizes tert-butyl trichloroacetimidate (TBTA) under mild Lewis acid catalysis (


 or TMSOTf).
  • Utility: Ideal for substrates sensitive to the slightly elevated temperatures (

    
    ) sometimes required for the Bartoli method.
    
  • Protocol: Alcohol + TBTA in cyclohexane/DCM + cat.

    
     at RT.
    
Method C: Acid-Catalyzed Isobutylene (Industrial)
  • Reagents: Isobutylene gas +

    
     or Amberlyst-15.
    
  • Drawback: The harsh acidic conditions can cause racemization of

    
    -chiral centers (via E1 mechanisms) or degradation of other functional groups. Recommended only for simple, achiral building blocks.
    

Key Chiral Building Blocks

The most commercially relevant chiral tert-butyl ether building blocks are amino acid derivatives used in Solid Phase Peptide Synthesis (SPPS).

Fmoc-Ser(tBu)-OH & Fmoc-Thr(tBu)-OH

These are the workhorses of peptide chemistry.

  • Role: The tert-butyl group protects the side-chain hydroxyl from acylation during peptide elongation.

  • Orthogonality: The Fmoc group is base-labile (piperidine), while the tert-butyl ether is acid-labile (TFA). This orthogonality allows for precise chain assembly.

  • Stability: Unlike benzyl ethers, tert-butyl ethers on Ser/Thr suppress

    
    -elimination (which would destroy the chiral center) during base treatments.
    
Chiral -Hydroxy Esters

Derivatives of lactic acid, malic acid, and tartaric acid protected as tert-butyl ethers are valuable for synthesizing polyketide fragments.

  • Example: tert-Butyl (S)-2-(tert-butoxy)propanoate.

  • Synthesis: Best achieved via the Bartoli method to prevent racemization of the

    
    -proton adjacent to the ester.
    

Experimental Protocols

Protocol 1: Bartoli Synthesis of Chiral tert-Butyl Ethers

Use this protocol for high-value chiral alcohols where retention of configuration is critical.

Reagents:

  • Chiral Alcohol (1.0 equiv)

  • 
     (2.3 equiv)
    
  • 
     (0.1 equiv) - Caution:  Perchlorates are potentially explosive; use appropriate shielding.
    
  • Solvent:

    
     (DCM) or neat (solvent-free).
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the chiral alcohol in minimal anhydrous DCM.

  • Activation: Add

    
     followed by the catalyst 
    
    
    
    .
  • Reaction: Stir the mixture at

    
     (or reflux if DCM is used) for 12–18 hours.
    
    • Monitoring: Evolution of

      
       gas is a visual indicator of reaction progress. Monitor via TLC (stain with PMA).
      
  • Quench: Cool to room temperature. Dilute with diethyl ether.

  • Workup: Wash with water (

    
    ), then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Mechanistic Visualization (Bartoli):

Bartoli Step1 Activation Boc2O + Mg(ClO4)2 Step2 Attack R-OH attacks Activated Carbonyl Step1->Step2 Lewis Acid Coord. Step3 Mixed Carbonate Intermediate [R-O-C(O)-O-tBu] Step2->Step3 Nucleophilic acyl sub. Step4 Collapse Decarboxylation (-CO2) Step3->Step4 Heat/Catalyst Product Product R-O-tBu + tBuOH Step4->Product Retention of Config.

Figure 2: The Bartoli reaction pathway. Note that the chiral C-O bond of the substrate (R-OH) remains intact, ensuring stereochemical retention.

Data Summary: Method Comparison

FeatureAcid-Catalyzed IsobutyleneBartoli (

)
Trichloroacetimidate (

)
Reagent Isobutylene Gas


Conditions Strong Acid (

), Pressure
Neutral/Mild Lewis Acid,

Mild Lewis Acid, RT
Chiral Retention Poor (Risk of E1/Racemization)Excellent (Retention)Excellent (Retention)
Substrate Scope Simple, robust alcoholsAcid/Base sensitive, hinderedAcid sensitive
Atom Economy HighLow (Generates

, tBuOH)
Moderate (Generates amide)

References

  • Bartoli, G., et al. (2005).[1] "Magnesium Perchlorate as an Efficient Catalyst for the Synthesis of tert-Butyl Ethers from Alcohols and Di-tert-butyl Dicarbonate." Organic Letters, 7(19), 427-430. Link

  • Armstrong, A., et al. (1988).[2] "A new method for the preparation of tertiary butyl ethers and esters."[2] Tetrahedron Letters, 29(20), 2483-2486. Link

  • Isidro-Llobet, A., et al. (2009).[3] "Amino Acid-Protecting Groups."[2][3][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Stability Data). Link

  • Fyfe, M. C. T. (2022). "The Impact of the tert-Butyl Group on the Properties of Drug Molecules." Journal of Medicinal Chemistry. (General reference for metabolic stability concepts).

Sources

Lipophilic Chiral Intermediates: Engineering Solubility and Stereochemistry in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox in Synthesis

In modern drug discovery, the "Rule of 5" often drives us toward lipophilic compounds to ensure passive membrane permeability. However, this creates a distinct challenge in the synthetic pathway: handling . While the final API must balance lipophilicity and solubility, the intermediates en route often benefit from extreme lipophilicity ("grease").

Lipophilic chiral intermediates serve two critical functions:

  • Pharmacological: They provide the hydrophobic scaffolds (e.g., chiral fluorinated motifs, terpene backbones) that anchor drugs into protein binding pockets.

  • Process Engineering: They allow for orthogonal purification . A highly lipophilic intermediate can be extracted into non-polar solvents (Heptane, Toluene), washing away polar impurities and catalysts without the need for energy-intensive aqueous workups or expensive reverse-phase chromatography.

This guide explores the strategic design, synthesis, and application of these specialized building blocks.

Strategic Classes of Lipophilic Chiral Intermediates

Fluorinated Chiral Motifs

Fluorine is the premier tool for modulating lipophilicity (LogP) without significantly altering steric bulk. Chiral fluorinated intermediates are no longer niche; they are foundational.

  • Mechanistic Insight: The C-F bond is highly polar but the molecule overall becomes more lipophilic due to the low polarizability of fluorine. This "teflon effect" shields the molecule from metabolic degradation (e.g., blocking P450 oxidation sites).

  • Key Intermediates:

    • Trifluoromethyl-substituted chiral amines: Used in CNS drugs to cross the blood-brain barrier.

    • Fluorinated chiral alcohols: Synthesized via asymmetric transfer hydrogenation (ATH) of fluoro-ketones.

"Greased" Chiral Pool Derivatives

Nature provides abundant chirality, but often in hydrophilic forms (amino acids, sugars). "Greasing" these involves capping polar functionalities with lipophilic protecting groups that serve as purification handles.

  • Lipophilic Protecting Groups:

    • Silyl Ethers (TBS, TBDPS): High lipophilicity, stable to basic conditions.

    • Trityl (Trt) & Benzyl (Bn): Aromatic "grease" that facilitates crystallization from non-polar solvents.

    • Boc/Cbz: Standard amine protection that significantly raises LogP, enabling extraction into ethyl acetate or toluene.

Terpene-Derived Scaffolds

Terpenes (e.g., Limonene, Pinene) are intrinsically lipophilic and chiral. They are increasingly used not just as starting materials, but as chiral auxiliaries or ligands that induce chirality in other lipophilic substrates.

Synthesis Methodologies: Overcoming the Water Barrier

Traditional biocatalysis relies on aqueous media, which is fatal for highly lipophilic substrates (solubility < 0.1 mg/mL). The modern approach utilizes Non-Conventional Media .

Biocatalysis in Organic Solvents

Enzymes, particularly Lipases (e.g., Candida antarctica Lipase B, CALB), are robust in organic solvents.[1]

  • Kinetic Resolution (KR): In a solvent like MTBE or Toluene, a lipase can selectively acetylate one enantiomer of a lipophilic alcohol using vinyl acetate as the acyl donor.

  • Dynamic Kinetic Resolution (DKR): Couples the lipase resolution with a metal catalyst (e.g., Ruthenium) that continuously racemizes the slow-reacting enantiomer, allowing 100% theoretical yield.

Asymmetric Hydrogenation of Lipophilic Olefins

For highly lipophilic substrates, solubility in methanol (standard hydrogenation solvent) is poor.

  • Process Adaptation: Use of Dichloromethane (DCM) or Toluene as co-solvents.

  • Catalyst Selection: Cationic Rhodium or Iridium complexes with lipophilic counter-ions (e.g., BArF) are essential to maintain catalyst solubility in the non-polar reaction medium.

Visualizing the Process Logic

Workflow: Biocatalytic Resolution in Biphasic Media

This diagram illustrates the workflow for handling a water-insoluble lipophilic substrate using a biphasic enzyme system.

Biocatalysis_Workflow Substrate Racemic Lipophilic Substrate (Oil) Reaction Kinetic Resolution (Stirred Reactor) Substrate->Reaction Dissolve Solvent Organic Phase (MTBE/Toluene) Solvent->Reaction Enzyme Immobilized Lipase (Solid Phase) Enzyme->Reaction Suspend Filtration Filtration (Remove Enzyme) Reaction->Filtration Slurry Filtration->Enzyme Recycle Separation Chromatography/Distillation Filtration->Separation Filtrate Product_A (R)-Ester (High ee) Separation->Product_A Product_B (S)-Alcohol (High ee) Separation->Product_B

Caption: Workflow for the enzymatic kinetic resolution of lipophilic substrates in organic media, highlighting enzyme recycling and product separation.

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Kinetic resolution of rac-1-phenylethanol (model lipophilic alcohol) using CALB in organic media.

Reagents:

  • Substrate: rac-1-Phenylethanol (10 mmol)

  • Acyl Donor: Vinyl Acetate (30 mmol, 3 eq)

  • Catalyst: Immobilized CALB (Novozym 435, 50 mg)

  • Solvent: tert-Butyl methyl ether (MTBE) or Toluene (dry)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve rac-1-phenylethanol (1.22 g) in dry MTBE (20 mL).

  • Activation: Add Vinyl Acetate (2.58 g).

  • Initiation: Add immobilized CALB beads.

  • Incubation: Stir the mixture at 30°C at 200 rpm. Note: Do not stir too vigorously to avoid grinding the enzyme beads.

  • Monitoring: Monitor reaction progress via Chiral HPLC or GC every 2 hours.

    • Target: 50% conversion (theoretical maximum for KR).[2]

  • Termination: Once conversion reaches ~50% (typically 4-24h depending on substrate sterics), filter the mixture through a sintered glass funnel to recover the enzyme beads.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (R)-acetate and (S)-alcohol via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Enantiomeric Excess (ee): >99% for both ester and recovered alcohol.[3]

  • E-value (Enantiomeric Ratio): >100 (Calculated via Chen-Sih equation).

Data Presentation: Lipophilicity Modulation

The following table summarizes the impact of common modifications on the lipophilicity (cLogP) of a standard chiral intermediate, (S)-Phenylalanine.

Modification StrategyDerivative StructurecLogP (Approx)Solubility ProfileProcess Advantage
Native (S)-Phenylalanine-1.4Water solubleBiological precursor
Esterification (S)-Phenylalanine Methyl Ester0.1Polar organicStandard intermediate
Boc-Protection N-Boc-(S)-Phenylalanine2.6EtOAc / DCMAcid-labile protection
Silyl Protection N-TBS-(S)-Phenylalanine ester4.8Hexane / TolueneNon-polar extraction
Fluorination 4-CF3-(S)-Phenylalanine0.5Polar organicMetabolic stability
Double Lipophilic N-Boc-4-CF3-(S)-Phe-OtBu5.2Heptane solubleCrystallization handle

Table 1: Comparative analysis of lipophilicity modulation strategies for amino acid intermediates.

Decision Logic: Route Selection

Choosing the right synthetic route for a lipophilic chiral center depends on the starting material availability and the desired scale.

Route_Selection Start Target: Lipophilic Chiral Center Is_Precursor_Avail Is Prochiral Ketone/Olefin Available? Start->Is_Precursor_Avail Check_Solubility Is Substrate Water Soluble? Is_Precursor_Avail->Check_Solubility Yes Chiral_Pool Chiral Pool Synthesis (Start from Terpene/Amino Acid) Is_Precursor_Avail->Chiral_Pool No Aq_Biocat Aqueous Biocatalysis (KRED/IRED) Check_Solubility->Aq_Biocat Yes Org_Biocat Organic/Biphasic Biocatalysis (Lipase/Immobilized) Check_Solubility->Org_Biocat No (Lipophilic) Metal_Cat Asymmetric Hydrogenation (Rh/Ru in DCM) Org_Biocat->Metal_Cat If Enzyme Fails Resolution Classical/Kinetic Resolution Chiral_Pool->Resolution If Low ee

Caption: Decision tree for selecting a synthetic route based on substrate solubility and precursor availability.

References

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from

  • University of Turin (UniTo). (2024). Biocatalysis in Non-Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. Chemistry - A European Journal.[1] Retrieved from

  • Arborpharm Chem. (2026). Biocatalysis for Chiral Intermediates: Solvent Compatibility and Industrial Application. Retrieved from

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from

  • National Institutes of Health (NIH). (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Retrieved from

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks. Retrieved from

Sources

Solubility and Physicochemical Profiling of tert-Butoxy Phenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of tert-butoxy phenylpropanol derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Drug Development[1]

Executive Summary

The incorporation of tert-butoxy groups onto phenylpropanol scaffolds represents a critical strategy in medicinal chemistry to modulate lipophilicity, enhance metabolic stability, and control molecular conformation. This guide provides a comprehensive technical analysis of the solubility profiles of tert-butoxy phenylpropanol derivatives (including O-tert-butyl tyrosinol and O-tert-butyl phenylalaninol analogs).[1] It details the physicochemical impact of the bulky tert-butyl moiety, provides validated experimental protocols for solubility determination, and outlines the structure-property relationships (SPR) necessary for optimizing these scaffolds in drug discovery.[1]

Chemical Identity and Structural Logic

The Scaffold

The core structure discussed comprises a phenylpropanol backbone (a C6-C3 skeleton common in lignin metabolites and amino acid derivatives) modified with a tert-butoxy ether linkage.[1]

  • Core A (Aliphatic Ether): 2-(tert-butoxy)-3-phenylpropan-1-ol.[1] (Derived from Phenylalaninol).[1][2]

  • Core B (Phenolic Ether): 2-amino-3-(4-(tert-butoxy)phenyl)propan-1-ol.[1] (Derived from Tyrosine).[1][3][4][5]

The "tert-Butyl Effect" on Solubility

The tert-butyl group is a "hydrophobic anchor."[1] Its spherical, bulky nature (


) introduces two competing physicochemical effects:[1]
  • Lipophilicity Boost: It significantly increases

    
     (typically by +1.2 to +1.8 units compared to a methyl ether), drastically reducing aqueous solubility while enhancing permeability across lipid bilayers.[1]
    
  • Disruption of Crystal Packing: Unlike planar aromatic rings, the globular tert-butyl group disrupts

    
     stacking and efficient crystal lattice formation.[1] This often lowers the melting point and increases solubility in organic solvents compared to less bulky analogs (e.g., methyl or ethyl ethers).[1]
    

Physicochemical Profile

The following data summarizes the solubility characteristics of tert-butoxy phenylpropanol derivatives based on structure-property analysis and empirical data from analogous pharmaceutical intermediates (e.g., Fmoc-Tyr(tBu)-OH precursors).

Solubility Classification by Solvent

These derivatives exhibit a "Inverted Solubility Profile" typical of lipophilic protecting groups.[1]

Solvent ClassRepresentative SolventSolubility RatingMechanism/Observation
Aqueous Water (pH 7.[1]4)Insoluble (< 10 µg/mL)High hydrophobic penalty; no H-bond donors on the ether oxygen.[1]
Chlorinated Dichloromethane (DCM)Excellent (> 100 mg/mL)Primary solvent for synthesis and purification.
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Essential for biological assays; potential for viscosity issues in HTS.[1]
Alcohols Methanol, EthanolModerate to High Soluble, but may require warming if the derivative is highly crystalline.
Non-Polar Hexane, HeptaneLow to Moderate Solubility decreases if the phenylpropanol core retains free amines or hydroxyls.[1]
Ethers TBME, THFGood tert-Butyl methyl ether (TBME) is an excellent crystallization solvent.[1]
Predicted Partition Coefficients
  • 
    :  3.5 – 4.5 (Highly Lipophilic)[1]
    
  • 
    :  Remains high unless an ionizable amine is present (e.g., in amino-alcohol derivatives), where protonation at pH 7.4 may lower 
    
    
    
    to ~1.5–2.5.[1]

Experimental Protocols

To ensure data integrity, use the following self-validating protocols. These are designed to distinguish between kinetic solubility (precipitation point) and thermodynamic solubility (equilibrium).[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

For precise determination of equilibrium solubility.[1]

Reagents: Phosphate Buffer (pH 7.4), 1-Octanol (saturated with buffer), HPLC Grade Acetonitrile.

  • Saturation: Add excess solid tert-butoxy phenylpropanol derivative (approx. 5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid. Critical: Ensure a pellet is visible to confirm saturation.[1]

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Self-Validation: Run the experiment in triplicate. If deviation > 5%, re-centrifuge to remove micro-crystals.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening of compound libraries.[1]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Precipitation: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Nephelometry (light scattering) or UV absorbance shift.[1]

    • Threshold: An increase in absorbance/scattering indicates precipitation (Solubility limit reached).[1]

Visualization of Solubility Workflows

The following diagram illustrates the decision matrix for selecting the correct solubility assay based on the development stage.

SolubilityWorkflow Start Compound Synthesis (tert-Butoxy Phenylpropanol) Stage Development Stage? Start->Stage HTS Early Discovery (Hit-to-Lead) Stage->HTS High Volume Opt Lead Optimization (Pre-Clinical) Stage->Opt High Precision Kinetic Kinetic Solubility (DMSO Spike -> PBS) HTS->Kinetic Thermo Thermodynamic Solubility (Solid -> Buffer) Opt->Thermo Result1 Precipitation Risk (False Positives in Bioassays) Kinetic->Result1 Output Result2 True Solubility Limit (Formulation Potential) Thermo->Result2 Output Result1->Opt If Promising

Figure 1: Decision matrix for solubility profiling during drug development stages.

Structure-Property Relationships (SPR)[1]

Understanding the SPR of the tert-butoxy group allows for rational design.[1]

  • Metabolic Shielding: The bulky tert-butyl group sterically hinders Cytochrome P450 enzymes from accessing the ether oxygen or the adjacent aromatic ring, significantly increasing half-life (

    
    ) compared to methoxy analogs.[1]
    
  • Solubility Modulation:

    • Problem: High lipophilicity leads to poor aqueous solubility.[1]

    • Solution: Introduce a polar "solubilizing tail" (e.g., morpholine, piperazine) on the phenylpropanol side chain to counteract the tert-butyl hydrophobicity.[1]

SPR_Map Core tert-Butoxy Phenylpropanol Feat1 Steric Bulk (t-Bu Group) Core->Feat1 Feat2 Lipophilicity (LogP > 3.5) Core->Feat2 Feat3 Ether Linkage Core->Feat3 Effect1 Metabolic Stability (Blocks CYP Oxidation) Feat1->Effect1 Effect2 Poor Aqueous Solubility (< 10 µg/mL) Feat2->Effect2 Effect3 High CNS Penetration (BBB Permeable) Feat2->Effect3

Figure 2: Structure-Property Relationship (SPR) map detailing the impact of the tert-butoxy moiety.[1]

Applications in Drug Development[1][4][6]

Chiral Building Blocks

Derivatives such as O-tert-butyl-L-tyrosinol are essential chiral auxiliaries.[1] The tert-butyl group protects the phenol during peptide coupling reactions (e.g., SPPS) and prevents side-chain acylation.[1] Its solubility in DCM allows for high-yield coupling steps in non-polar media.[1]

HIV Entry Inhibitors (CCR5 Antagonists)

The tert-butoxy phenylpropanol motif appears in intermediates for CCR5 antagonists (e.g., Maraviroc analogs).[1] The group provides the necessary hydrophobic bulk to fill the lipophilic pocket of the receptor, while the phenylpropanol chain positions the amine for ionic interaction with Asp201.[1]

References

  • BenchChem. (2025).[1] The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Retrieved from [1]

  • Cayman Chemical. (2024).[1] Fmoc-Tyr(tBu)-OH Product Information and Solubility Data. Retrieved from [1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for phenylpropanoid solubility).

  • Journal of the American Chemical Society. (2000). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis. (Describes Phenylalaninol tert-butyl ether synthesis). Retrieved from [1]

  • LookChem. (2024).[1] (S)-tert-butyl 3-oxo-1-phenylpropylcarbamate Properties. Retrieved from [1]

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of (2R)-2-(tert-Butoxycarbonylamino)-3-phenylpropan-1-ol from (R)-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(tert-Butoxycarbonylamino)-3-phenylpropan-1-ol, commonly known in the scientific community as N-Boc-(R)-phenylalaninol, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure combines the chirality of the natural amino acid (R)-phenylalanine with a protected amine and a primary alcohol, making it a versatile intermediate for the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and various pharmaceutical candidates.[1][2] The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, offering orthogonality with other protecting groups.[3]

This guide provides a comprehensive, in-depth protocol for the efficient two-step synthesis of N-Boc-(R)-phenylalaninol from the readily available starting material, (R)-phenylalanine. The narrative emphasizes the rationale behind key experimental choices, provides detailed, step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible outcomes.

The synthetic strategy is elegantly simple, involving two sequential, high-yielding transformations:

  • N-Terminal Protection: The nucleophilic α-amino group of (R)-phenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Carboxylic Acid Reduction: The carboxylic acid moiety of the resulting N-Boc-(R)-phenylalanine is selectively reduced to a primary alcohol.

Overall Synthetic Workflow

The transformation from (R)-phenylalanine to the target molecule is achieved through a logical and efficient two-step sequence.

G A (R)-Phenylalanine B N-Boc-(R)-Phenylalanine A->B C N-Boc-(R)-Phenylalanine D (2R)-2-(tert-Butoxycarbonylamino) -3-phenylpropan-1-ol (Boc-(R)-Phenylalaninol) C->D Reducing Agent (e.g., NaBH₄/I₂, BH₃·THF) G reagents { (R)-Phenylalanine | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | tert-Butanol / Water } process { Reaction Setup | Dissolve Phe in NaOH(aq) and t-BuOH | Dropwise addition of Boc₂O | Stir Overnight } reagents->process Input workup { Work-up & Purification | Acidify to pH 2-3 | Extract with Ethyl Acetate | Wash, Dry, and Evaporate | Recrystallize } process->workup Reaction Mixture product { N-Boc-(R)-Phenylalanine | White Crystalline Solid | High Purity & Yield } workup->product Purified Product

Sources

Advanced Protocol for the O-tert-Butylation of Chiral 1,2-Diols: Strategies for Stereochemical Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The tert-butyl ether is a highly robust protecting group for hydroxyl functionalities, offering exceptional stability against strong bases, nucleophiles, and organometallic reagents (such as Grignard and organolithium reagents)[1]. It is orthogonally cleaved under moderately acidic conditions, making it an invaluable tool in complex multi-step syntheses[1].

However, the protection of chiral 1,2-diols as di-tert-butyl ethers presents a significant synthetic challenge. Classical protocols rely on bubbling toxic and highly flammable isobutylene gas into a solution containing a strong Brønsted acid (e.g., H₂SO₄ or Amberlyst-15)[2]. For chiral 1,2-diols, these harsh acidic conditions frequently induce epimerization or trigger pinacol-type rearrangements. This leads to the loss of stereochemical integrity and the formation of complex, inseparable byproduct mixtures.

To circumvent these issues, modern methodologies leverage mild Lewis acids or highly efficient catalytic Brønsted acids to generate the tert-butyl cation under strictly controlled conditions, ensuring complete stereoretention[3][4].

Causality Behind Reagent Selection
  • The Lewis Acid / Boc₂O Strategy: Utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild Lewis acid, such as magnesium perchlorate [Mg(ClO₄)₂], provides a highly controlled environment for etherification[3]. The Mg²⁺ ion coordinates to the carbonyl oxygen of Boc₂O, activating it toward decomposition. This localized activation releases CO₂ and generates a tert-butyl cation in close proximity to the diol's hydroxyl groups, facilitating rapid trapping without the need for a highly acidic bulk medium[5].

  • The Catalytic Tf₂NH / tert-Butyl Acetate Strategy: Bis(trifluoromethanesulfonyl)imide (Tf₂NH) is a non-coordinating superacid that catalyzes the tert-butylation of alcohols using tert-butyl acetate (t-BuOAc) as both the solvent and the reagent[6]. Because Tf₂NH is required only in catalytic amounts (typically 1-5 mol%), the overall acidity of the medium remains low enough to prevent the pinacol rearrangement of 1,2-diols, while the reaction proceeds rapidly at room temperature[4].

Strategic Workflow Visualization

The following decision tree illustrates the mechanistic pathways and outcomes associated with different tert-butylation strategies for sensitive chiral substrates.

G cluster_methods tert-Butylation Strategies Diol Chiral 1,2-Diol (Starting Material) MethodA Protocol A: Boc₂O, Mg(ClO₄)₂ (Mild Lewis Acid) Diol->MethodA DCM or Solvent-free MethodB Protocol B: t-BuOAc, Tf₂NH (Catalytic Brønsted Acid) Diol->MethodB t-BuOAc solvent MethodC Classical: Isobutylene, H₂SO₄ (Harsh Brønsted Acid) Diol->MethodC Isobutylene gas, -78°C OutcomeAB Chiral 1,2-Di-O-tert-butyl ether (Complete Stereoretention) MethodA->OutcomeAB High Yield MethodB->OutcomeAB High Yield OutcomeC Degradation / Epimerization (Pinacol Rearrangement Risk) MethodC->OutcomeC Side reactions

Workflow for selecting tert-butylation strategies for sensitive chiral 1,2-diols.

Quantitative Method Comparison

To aid in protocol selection, the table below summarizes the operational parameters and expected outcomes of the available tert-butylation methods.

ParameterClassical MethodProtocol A: Boc₂O / Mg(ClO₄)₂Protocol B: t-BuOAc / Tf₂NH
Reagents Isobutylene gas, H₂SO₄Boc₂O, Mg(ClO₄)₂ (10 mol%)t-BuOAc, Tf₂NH (1-5 mol%)
Conditions -78 °C to RT, highly acidicRoom temperature, neutral/mild0 °C to RT, mildly acidic
Stereoretention Poor to ModerateExcellent (>99% ee/de retention)Excellent (>99% ee/de retention)
Yield (1,2-Diols) 40 - 60%80 - 95%85 - 98%
Scalability Difficult (requires gas handling)Excellent (solid/liquid reagents)Excellent (liquid solvent/reagent)

Experimental Protocols

Protocol A: Mild Lewis Acid-Catalyzed tert-Butylation using Boc₂O

This method is highly recommended for exceptionally sensitive chiral diols prone to acid-catalyzed rearrangements.[3][5]

Materials:

  • Chiral 1,2-diol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (4.5 - 5.0 equiv)

  • Magnesium perchlorate[Mg(ClO₄)₂] (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the chiral 1,2-diol (1.0 mmol) in anhydrous DCM (2.0 mL).

  • Reagent Addition: Add Boc₂O (4.5 mmol) to the stirring solution at room temperature. Note: An excess of Boc₂O is required because each hydroxyl group consumes one equivalent, and some Boc₂O is lost to background decomposition.

  • Catalyst Introduction: Add anhydrous Mg(ClO₄)₂ (0.1 mmol) in one portion.

  • Self-Validating Observation: Within 5-10 minutes, gentle effervescence (evolution of CO₂ gas) should be observed. This visual cue confirms the Lewis acid-mediated decomposition of Boc₂O and the generation of the tert-butyl cation.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–12 hours. Monitor the reaction via TLC (typically using a Hexane/Ethyl Acetate eluent system). The di-tert-butyl ether will appear as a significantly less polar spot compared to the starting diol.

  • Quenching & Workup: Once complete, quench the reaction by adding distilled water (5 mL). Extract the aqueous layer with DCM (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure chiral 1,2-di-O-tert-butyl ether.

Protocol B: Catalytic Tf₂NH with tert-Butyl Acetate

This is a highly efficient, modern protocol that utilizes the solvent itself as the tert-butylating agent, avoiding gaseous reagents entirely.[4][6]

Materials:

  • Chiral 1,2-diol (1.0 equiv)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.01 - 0.05 equiv)

  • tert-Butyl acetate (t-BuOAc) (Solvent and Reagent)

Step-by-Step Procedure:

  • Preparation: Suspend or dissolve the chiral 1,2-diol (1.0 mmol) in t-BuOAc (5.0 mL) in a dry reaction vessel. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Prepare a stock solution of Tf₂NH in anhydrous DCM (or add it directly if handling inside a glovebox). Add Tf₂NH (0.05 mmol) dropwise to the cooled reaction mixture.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–6 hours.

  • Self-Validating Observation: If the starting diol was poorly soluble in t-BuOAc, the mixture will become completely homogeneous as the highly lipophilic di-tert-butyl ether forms.

  • Quenching: Cool the reaction back to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ (5 mL) to neutralize the Tf₂NH catalyst. Note: Reverse addition (adding the reaction mixture to the NaHCO₃ solution) can also be employed to prevent localized acidic hotspots.

  • Workup & Purification: Extract the mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent. The crude product is typically of very high purity but can be subjected to a short silica gel plug if trace impurities remain.

References

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. nii.ac.jp.
  • Application Notes and Protocols: tert-Butyl Ether Protecting Group Str
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. organic-chemistry.org.
  • Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. thieme-connect.com.
  • Yb(OTf)

Sources

Application Notes & Protocols: (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Use of Chiral Auxiliaries

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for achieving biological activity and ensuring safety. Asymmetric synthesis, the art of creating chiral molecules in an enantiomerically pure form, relies on a diverse toolkit of methodologies. Among these, the use of a chiral auxiliary remains a powerful and reliable strategy.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate, directs a subsequent stereoselective transformation, and is then cleaved to reveal the desired chiral product while allowing for the recovery of the auxiliary itself.[1][2]

The most effective auxiliaries often originate from the "chiral pool"—naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, terpenes, or carbohydrates. (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol, the subject of this guide, is a derivative of (R)-phenylalanine, a readily available amino acid. Its structure, featuring a bulky benzyl group and a sterically demanding tert-butoxy group proximal to a reactive primary alcohol, makes it an intriguing candidate for inducing high levels of diastereoselectivity in a variety of chemical transformations.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol. We will delve into its preparation, provide a detailed protocol for its use in a model asymmetric aldol reaction, and explain the mechanistic principles that govern its ability to control stereochemical outcomes.

Section 1: Synthesis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol

The synthesis of the chiral auxiliary is paramount. A robust and reproducible route ensures a consistent supply of the enantiomerically pure material. The following multi-step protocol outlines a common pathway starting from the inexpensive (R)-phenylalaninol.

Workflow for Auxiliary Synthesis

cluster_0 Synthesis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol A (R)-Phenylalaninol B N-Boc Protected Phenylalaninol A->B Boc₂O, Et₃N DCM, 0°C to rt C O-tert-Butyl, N-Boc Intermediate B->C NaH, t-BuBr THF, 0°C to rt (Williamson Ether Synthesis) D (2R)-2-(tert-butoxy)-3-phenylpropan-1-amine C->D TFA or HCl in Dioxane/DCM (Boc Deprotection) E (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (Target Auxiliary) D->E NaNO₂, aq. AcOH (Diazotization/Hydrolysis)

Caption: Synthetic pathway from (R)-Phenylalaninol to the target chiral auxiliary.

Detailed Synthesis Protocol

Step 1: N-Boc Protection of (R)-Phenylalaninol

  • Rationale: The amine functionality is protected with a tert-butoxycarbonyl (Boc) group to prevent it from interfering with the subsequent O-alkylation step. The Boc group is stable under basic conditions but can be easily removed later under acidic conditions.

  • Dissolve (R)-phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (Et₃N, 1.2 eq.) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc protected intermediate is often pure enough for the next step.

Step 2: O-alkylation to form the tert-butyl ether

  • Rationale: A Williamson ether synthesis is employed. Sodium hydride, a strong base, deprotonates the secondary alcohol, forming a nucleophilic alkoxide that subsequently displaces the bromide from tert-butyl bromide. This step introduces the key tert-butoxy group.

  • In a flame-dried, three-necked flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of the N-Boc protected phenylalaninol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour, then add tert-butyl bromide (t-BuBr, 1.5 eq.) slowly.

  • Allow the reaction to warm to room temperature and then gently reflux for 18-24 hours.

  • Cool to 0 °C and carefully quench the reaction by the dropwise addition of water.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3 & 4: Deprotection and Conversion to the Alcohol

  • Rationale: The Boc group is removed under acidic conditions. The resulting primary amine is then converted to the primary alcohol via a diazotization reaction followed by hydrolysis.

  • Dissolve the purified intermediate from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify to pH > 10 with 2M NaOH. Extract the free amine with ethyl acetate. Dry and concentrate to yield the crude amine.

  • Dissolve the crude amine in aqueous acetic acid (e.g., 50% v/v) and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Neutralize the reaction with solid NaHCO₃ and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product, (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol, by flash chromatography.

Section 2: Application in Asymmetric Aldol Reactions

The true test of a chiral auxiliary is its performance in inducing asymmetry. The aldol reaction, which forms a new carbon-carbon bond and up to two new stereocenters, is a benchmark transformation for evaluating chiral auxiliaries.[1][2] Here, we provide a protocol for the diastereoselective aldol reaction of a propionate ester derived from our auxiliary with an aldehyde.

Workflow for Asymmetric Aldol Reaction

cluster_1 Asymmetric Aldol Reaction Protocol Aux Chiral Auxiliary (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol Ester Chiral Propionate Ester Aux->Ester Propionyl Chloride, Pyridine, DCM Enolate Titanium (IV) Enolate Ester->Enolate 1. TiCl₄, -78 °C 2. Hünig's Base Adduct Diastereomerically Enriched Aldol Adduct Enolate->Adduct Aldehyde (R-CHO) -78 °C Product Chiral β-Hydroxy Acid Adduct->Product LiOH, THF/H₂O (Cleavage) Recover Recovered Auxiliary Adduct->Recover LiOH, THF/H₂O (Cleavage)

Caption: General workflow for an auxiliary-controlled asymmetric aldol addition.

Detailed Aldol Reaction Protocol

Step 1: Attachment of the Propionate Group

  • To a solution of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq.) dropwise.

  • Stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the chiral propionate ester, which should be purified by chromatography.

Step 2: Diastereoselective Aldol Addition

  • Rationale: Titanium tetrachloride (TiCl₄) acts as a Lewis acid to coordinate with the carbonyl oxygen, facilitating enolization. Hünig's base (DIPEA), a non-nucleophilic base, then deprotonates the α-carbon to form a rigid, chelated (Z)-enolate. The steric bulk of the auxiliary's benzyl and tert-butoxy groups effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby ensuring high diastereoselectivity.[3] The reaction is conducted at -78 °C to enhance selectivity by minimizing thermal energy that could lead to non-selective pathways.

  • Dissolve the chiral propionate ester (1.0 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add titanium tetrachloride (TiCl₄, 1.1 eq., 1.0 M solution in DCM) dropwise. The solution should turn yellow. Stir for 5 minutes.

  • Add N,N-diisopropylethylamine (DIPEA, Hünig's base, 1.2 eq.) dropwise. The solution should turn a deep red or violet, indicating enolate formation. Stir for 30 minutes at -78 °C.

  • Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by pouring it into a half-saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude aldol adduct. Purify by flash chromatography.

Step 3: Cleavage and Recovery of the Auxiliary

  • Rationale: Saponification using lithium hydroxide (LiOH) is a mild method for cleaving the ester bond, releasing the desired chiral β-hydroxy acid product and regenerating the valuable chiral auxiliary for reuse.[3]

  • Dissolve the purified aldol adduct in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

  • Stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the mixture with ethyl acetate (3x). The organic layer will contain the recovered auxiliary.

  • The aqueous layer contains the product acid. Extract this layer separately with a more polar solvent if necessary, or use it directly in subsequent steps.

  • The organic extracts containing the auxiliary can be washed, dried, and concentrated. The recovered auxiliary can be purified by chromatography to be used in future reactions.

Section 3: Mechanistic Rationale and Data

The high diastereoselectivity observed in reactions using phenylalaninol-derived auxiliaries is attributed to the formation of a rigid, chelated transition state.

Proposed Stereochemical Model

Caption: Proposed transition state to explain the observed syn-diastereoselectivity.

Note: As this is a conceptual diagram, an actual image of the transition state would be inserted in a final document. The text describes the key interactions.

Representative Performance Data

The following table summarizes expected outcomes for aldol reactions using phenylalaninol-derived auxiliaries, which serve as a benchmark for the performance of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol.

AldehydeYield of AdductDiastereomeric Ratio (syn:anti)Reference System
Isobutyraldehyde85-95%> 95:5N-Tosylphenylalaninol Ester[3]
Benzaldehyde80-90%> 93:7N-Tosylphenylalaninol Ester[3]
Acetaldehyde75-85%> 90:10N-Tosylphenylalaninol Ester[3]

Conclusion

(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol represents a promising, readily synthesized chiral auxiliary derived from the chiral pool. Its rigid structure, featuring two distinct and sterically demanding groups (benzyl and tert-butoxy), provides a powerful platform for inducing high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The protocols detailed herein offer a clear pathway for its synthesis and application, particularly in asymmetric aldol additions. By understanding the underlying mechanistic principles, researchers can leverage this and similar auxiliaries to construct complex, stereochemically defined molecules essential for the advancement of chemical synthesis and drug discovery.

References

  • BenchChem. (2025). Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide.
  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society. (Note: A representative authoritative journal article on aldol reactions, specific URL not provided by tool but concept is widely published).

Sources

Tactical Guide: Protecting Group Free Synthesis of tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of tert-butyl ethers is classically plagued by two competing factors: steric hindrance and the high propensity for E1 elimination. Traditional Williamson ether synthesis (Alkoxide +


-BuX) fails almost universally due to the basicity of the alkoxide triggering isobutylene formation from the halide. Conversely, acid-catalyzed addition of isobutylene gas requires specialized pressure equipment and harsh acidic conditions incompatible with acid-labile substrates (e.g., acetals, silyl ethers).

This guide focuses on "Protecting Group Free" strategies—methods that allow the direct installation of the tert-butyl group onto complex, polyfunctionalized alcohols under mild conditions without requiring antecedent protection steps. We prioritize reagents that are bench-stable, gas-free, and chemoselective.

Core Challenges vs. Solutions
ChallengeTraditional Failure ModeModern Solution
Steric Bulk Nucleophilic attack on

center is slow.

-type pathways
utilizing stabilized carbocation equivalents.[1]
Elimination (E1) Basic conditions favor isobutylene formation.Lewis Acid Catalysis under neutral/mildly acidic conditions.
Gas Handling Isobutylene gas requires autoclaves/balloons.Liquid/Solid Reagents (

-Butyl trichloroacetimidate,

).

Method A: The Imidate Protocol (Armstrong Method)

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Best For: Acid-sensitive substrates, secondary alcohols, and lab-scale (<10g) synthesis.

The Armstrong method utilizes TBTA, a reagent that acts as a "bottled" source of the tert-butyl cation. Under mild Lewis acid catalysis, TBTA transfers the tert-butyl group to the alcohol, precipitating trichloroacetamide as a byproduct.

Mechanism of Action

The reaction proceeds via an


-like pathway where the imidate is activated by a Lewis acid, releasing a transient tert-butyl cation species (or tight ion pair) that is intercepted by the alcohol.

ArmstrongMechanism TBTA TBTA Reagent Complex Activated Imidate Complex TBTA->Complex + LA LA Lewis Acid (BF3·OEt2) LA->Complex IonPair [t-Bu+  Cl3CCONH-] Complex->IonPair Fragmentation Ether tert-Butyl Ether (R-O-tBu) IonPair->Ether + ROH Byproduct Trichloroacetamide (ppt) IonPair->Byproduct Leaving Group ROH Substrate (R-OH)

Figure 1: Mechanistic pathway of TBTA-mediated etherification. The driving force is the formation of the stable amide byproduct.

Detailed Protocol

Materials:

  • Substrate: Alcohol (1.0 equiv)[2]

  • Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

  • Catalyst:

    
     (0.1 equiv) OR TMSOTf (0.05 equiv)
    
  • Solvent: Cyclohexane/DCM (2:1 ratio) - Critical for byproduct precipitation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve the alcohol (1.0 equiv) in a mixture of Cyclohexane and Dichloromethane (

    
    ) (2:1 v/v, 0.2 M concentration).
    
    • Why? Trichloroacetamide is insoluble in cyclohexane. This solvent mixture forces the byproduct to precipitate, driving the reaction forward and simplifying workup.

  • Reagent Addition: Add TBTA (2.0 equiv) via syringe. Stir for 5 minutes at ambient temperature.

  • Catalysis: Add

    
     (0.1 equiv) dropwise.
    
    • Visual Cue: The solution should become cloudy within 15–30 minutes as trichloroacetamide precipitates (white solid).

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC.[2][3][4]

    • Self-Validation: If no precipitate forms after 1 hour, the catalyst may be quenched by moisture. Add an additional 0.05 equiv of catalyst.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the amide byproduct.

    • Wash the filtrate with saturated

      
       (aq) to neutralize the acid.[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Troubleshooting:

  • Acid Sensitivity: If the substrate contains extremely acid-labile groups (e.g., trityl), use Sc(OTf)3 or Mg(ClO4)2 as milder catalysts.

  • Reagent Quality: TBTA hydrolyzes slowly in moist air. If the reagent is old, distill it or increase equivalents to 3.0.

Method B: The "Gas-Free" Anhydride Protocol (Bartoli Method)

Reagents: Di-tert-butyl dicarbonate (


) + Magnesium Perchlorate (

) Best For: Sterically hindered alcohols, phenols, and large-scale process chemistry where chlorinated byproducts (from Method A) are undesirable.

This method repurposes the common amine protecting group


 to protect alcohols.[5] While 

usually forms carbonates with alcohols, the presence of Magnesium Perchlorate switches the pathway to form ethers via an unusual decarboxylative mechanism.
Mechanism of Action

The magnesium salt acts as a Lewis acid to activate the


. The alcohol attacks to form a mixed carbonate, which then undergoes a unique fragmentation-recombination sequence driven by the extrusion of 

.

BartoliMechanism Boc2O Boc2O Complex Activated Boc2O Boc2O->Complex + Mg(II) Mg Mg(ClO4)2 Mg->Complex MixedCarb Mixed Carbonate (R-O-CO-O-tBu) Complex->MixedCarb + ROH ROH Alcohol (R-OH) Ether tert-Butyl Ether (R-O-tBu) MixedCarb->Ether Decarboxylation (-CO2) Gas CO2 (Gas) MixedCarb->Gas Byprod t-BuOH MixedCarb->Byprod Minor side path

Figure 2: The Bartoli pathway. The key switch is the Mg(II)-catalyzed decarboxylation of the intermediate carbonate.

Detailed Protocol

Safety Warning: Magnesium Perchlorate (


) is a strong oxidant. While stable in dilute solution, avoid heating dry mixtures with organic material. Do not scale up above 10g without calorimetric safety testing (DSC). 

Materials:

  • Substrate: Alcohol (1.0 equiv)[2]

  • Reagent:

    
     (2.3 equiv)
    
  • Catalyst:

    
     (0.10 equiv, 10 mol%)
    
  • Solvent: Dichloromethane (DCM) or Neat (Solvent-free is possible)

Step-by-Step Procedure:

  • Setup: Use a flask equipped with a reflux condenser (to retain solvent) and a drying tube (

    
    ).
    
  • Mixing: Dissolve alcohol (1.0 equiv) and

    
     (2.3 equiv) in DCM (concentration ~1.0 M).
    
    • Note: The reaction can be run neat if the alcohol is liquid.

  • Catalyst Addition: Add

    
     (10 mol%).
    
  • Reaction: Heat the mixture to 40°C (mild reflux for DCM).

    • Visual Cue: Gas evolution (

      
      ) indicates the reaction is progressing.
      
  • Monitoring: Stir for 18–24 hours.

    • Self-Validation: The disappearance of the transient mixed carbonate intermediate (often visible by TLC, slightly more polar than the ether) signals completion.

  • Workup:

    • Dilute with

      
      .
      
    • Wash with water (to remove Mg salts).

    • Dry over

      
       and concentrate.
      
  • Purification: The crude mixture contains the product and excess

    
    . The 
    
    
    
    can be removed by vacuum (
    
    
    mbar) or rapid filtration through silica.

Comparative Selection Matrix

Use this table to select the correct reagent for your specific substrate.

FeatureTBTA (Armstrong)

/

(Bartoli)
Primary Mechanism Acid-catalyzed

Decarboxylative etherification
Reaction pH Acidic (Lewis Acid)Neutral / Mildly Acidic
Byproducts Trichloroacetamide (Solid)

(Gas),

-BuOH
Atom Economy Low (Heavy leaving group)Medium
Substrate Scope Excellent for

,

alcohols
Excellent for

,

, and Phenols
Cost High (if buying TBTA)Low (

is cheap)
Green Chemistry Poor (Chlorinated waste)Good (Solvent-free potential)
Key Limitation Moisture sensitive reagentSlow kinetics (requires heat/time)

References

  • Armstrong, A. ; Brackenridge, I.; Jackson, R. F. W.; Kirk, J. M.[3][6] A new method for the preparation of tertiary butyl ethers and esters. [Tetrahedron Lett.[3][7][8]1988 , 29, 2483–2486]([Link]). (The foundational paper for the TBTA method).

  • Bartoli, G. ; Bosco, M.; Locatelli, M.; Marcantoni, E.; Melchiorre, P.; Sambri, L. Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate.[9][10] A New and General Route to t-Butyl Ethers. [Org.[7][11][8][12][13] Lett.2005 , 7, 427–430]([Link]9][10] (The definitive guide for the Magnesium Perchlorate method).

  • Procopio, A. ; Costanzo, P.; Curini, M.; Nardi, M.; Oliverio, M.; Paonessa, R. An Eco-Compatible Method for the Formation of tert-Butyl Ethers of Alcohols and Phenols. .[10] (Green chemistry approach using Er(OTf)3).[4]

  • Wessel, H.-P. ; Iversen, T.; Bundle, D. R.[3] Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. . (Expands on the imidate mechanism).

Sources

Title: Scalable Process for the Synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol: From Chiral Pool to Pilot Scale

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scale-up synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol , a high-value chiral building block used in the synthesis of HIV protease inhibitors and other peptidomimetics.

Abstract

This guide outlines a robust, scalable protocol for the synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol starting from D-Phenylalanine . The route prioritizes enantiomeric purity, atom economy, and process safety. Key features include a retention-of-configuration diazotization, a scalable acid-catalyzed tert-butylation using isobutylene gas, and a safe ester reduction using Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al).

Introduction & Retrosynthetic Analysis

The target molecule, (2R)-2-tert-butoxy-3-phenylpropan-1-ol , contains a bulky tert-butyl ether protecting group adjacent to a primary alcohol. The steric bulk of the tert-butyl group makes its installation on a secondary alcohol the process bottleneck, often requiring high-pressure conditions or expensive reagents.

Process Challenges:

  • Chirality Preservation: Preventing racemization during the conversion of the amino acid precursor.

  • Steric Hindrance: Efficiently forming the tert-butyl ether on a secondary hydroxyl group.

  • Safety: Managing the exotherms of diazotization and hydride reduction at scale.

Retrosynthetic Strategy: The synthesis disconnects logically into three stages:

  • Reduction: Formation of the primary alcohol from an ester.

  • Protection: Installation of the tert-butyl ether on the hydroxy-ester.

  • Chiral Pool Derivatization: Conversion of D-Phenylalanine to (R)-Phenyllactic acid via diazotization.

Retrosynthesis Target (2R)-2-tert-butoxy-3-phenylpropan-1-ol Intermediate1 (R)-Methyl 2-tert-butoxy-3-phenylpropanoate Target->Intermediate1 Reduction (Red-Al) Intermediate2 (R)-Methyl 2-hydroxy-3-phenylpropanoate Intermediate1->Intermediate2 Etherification (Isobutylene/H+) Start D-Phenylalanine (Chiral Pool) Intermediate2->Start Diazotization & Esterification

Caption: Retrosynthetic breakdown showing the pathway from the chiral pool material D-Phenylalanine.

Process Development & Optimization

Step 1: Diazotization of D-Phenylalanine
  • Objective: Convert the amino group to a hydroxyl group with retention of configuration .

  • Mechanism: The reaction proceeds via a diazonium intermediate. The neighboring carboxylate group participates (anchimeric assistance), forming a transient alpha-lactone which opens to give the alpha-hydroxy acid with overall retention of stereochemistry (Double Inversion).

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄).

  • Scale Note: Efficient cooling is critical to prevent "runaway" exotherms and NOx gas evolution.

Step 2: Esterification
  • Objective: Protect the carboxylic acid to facilitate etherification and reduction.

  • Method: Fisher esterification with Methanol/H₂SO₄.

  • Optimization: Continuous water removal (Dean-Stark or molecular sieves) is not strictly necessary due to the large excess of methanol, but high conversion is essential to simplify purification.

Step 3: Tert-Butyl Ether Formation (The Critical Step)
  • Challenge: Standard Williamson ether synthesis causes elimination (styrene formation) due to the basic conditions and secondary leaving group.

  • Solution: Acid-catalyzed addition of Isobutylene gas to the alcohol.

  • Catalyst: Concentrated H₂SO₄ or Amberlyst-15 (solid acid).

  • Conditions: Pressurized vessel (Autoclave) at 0–25°C. This method is the industrial standard for installing t-butyl groups on sterically hindered alcohols.

Step 4: Reduction to Alcohol
  • Reagent Choice:

    • LiAlH₄: Too pyrophoric for large-scale (>1 kg) use.

    • NaBH₄: Too slow for esters without additives.

    • Red-Al (Vitride):Selected. High solubility in toluene, thermally stable, and manageable reactivity profile.

Detailed Experimental Protocol

Stage 1: Preparation of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Reagents:

  • D-Phenylalanine (1.0 equiv)

  • Sulfuric Acid (2.5 equiv, 1M aqueous solution)

  • Sodium Nitrite (1.5 equiv, 2M aqueous solution)

  • Methanol (Solvent/Reagent)[1]

Protocol:

  • Dissolution: In a jacketed glass reactor, dissolve D-Phenylalanine in 1M H₂SO₄. Cool the mixture to 0°C .

  • Diazotization: Add the NaNO₂ solution dropwise via a metering pump over 2 hours. Maintain internal temperature < 5°C . Caution: Evolution of N₂ and NOx gases. Ensure vigorous scrubbing.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to 20°C overnight.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Combine organics, dry over Na₂SO₄, and concentrate to yield crude (R)-2-hydroxy-3-phenylpropanoic acid.[1]

  • Esterification: Redissolve the crude acid in Methanol (10 vol). Add conc. H₂SO₄ (0.1 equiv). Reflux for 6 hours.

  • Workup: Concentrate methanol, neutralize with sat. NaHCO₃, extract with Toluene.

  • Yield/Purity: Expect ~85% yield. Enantiomeric Excess (ee) >98% (determined by Chiral HPLC).

Stage 2: Synthesis of (R)-Methyl 2-tert-butoxy-3-phenylpropanoate

Reagents:

  • (R)-Methyl 2-hydroxy-3-phenylpropanoate (1.0 equiv)

  • Isobutylene (Gas, excess)[2]

  • Conc. H₂SO₄ (0.1 equiv) or Amberlyst-15

  • Dichloromethane (DCM) or Toluene (5 vol)

Protocol:

  • Setup: Load the substrate and solvent into a stainless steel autoclave or pressure-rated glass reactor.

  • Catalyst: Add the acid catalyst. Cool the reactor to -10°C .

  • Addition: Condense Isobutylene gas into the reactor until the pressure reaches ~20-30 psi (or add approx. 5-10 equivalents by mass).

  • Reaction: Seal the reactor and stir. Allow temperature to rise to 20-25°C . Pressure will rise initially and then drop as isobutylene is consumed. Stir for 24-48 hours.

  • Quench: Vent excess isobutylene into a scrubber. Pour the reaction mixture into ice-cold NaHCO₃ solution.

  • Purification: Separate layers. Wash organic layer with water. Concentrate. Purify via short-path distillation if necessary (b.p. is high).

  • Data: Product is a clear oil.

Stage 3: Reduction to (2R)-2-tert-butoxy-3-phenylpropan-1-ol

Reagents:

  • (R)-Methyl 2-tert-butoxy-3-phenylpropanoate (1.0 equiv)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) (70% in Toluene, 1.2 equiv)

  • Toluene (10 vol)

Protocol:

  • Inertion: Purge reactor with Nitrogen. Charge substrate and Toluene. Cool to 0°C .[1]

  • Addition: Add Red-Al solution dropwise over 1 hour, maintaining temperature < 10°C . Exothermic reaction.

  • Completion: Stir at 20°C for 2 hours. Monitor by TLC/GC.

  • Quench (Critical Safety Step): Cool to 0°C. Carefully add a solution of Rochelle's Salt (Potassium Sodium Tartrate) or 10% NaOH to complex the aluminum salts. Do not add water directly if possible to avoid slimy precipitate.

  • Separation: Agitate vigorously until two clear layers form (may take 1-2 hours). Separate phases.

  • Isolation: Wash organic phase with brine, dry, and concentrate.[1]

  • Final Purification: Vacuum distillation or crystallization (if solid) / Silica plug filtration.

Quantitative Data Summary

ParameterStep 1 (Diazotization)Step 2 (Etherification)Step 3 (Reduction)
Yield 80-85%70-80%90-95%
Purity (HPLC) >98%>95%>98%
ee % >98%>98%>98%
Major Hazard NOx Gas / ExothermFlammable Gas / PressureHydrogen Evolution
Key Control Temp < 5°CPressure MonitoringSlow Quench

Analytical Controls

  • HPLC Method (Chiral):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV @ 254 nm.

    • Purpose: Verify retention of stereochemistry at C2.

  • NMR:

    • ¹H NMR (CDCl₃): Look for the characteristic tert-butyl singlet at ~1.2 ppm (9H) and the ABX system of the chiral center.

  • GC-MS:

    • Used for monitoring reaction conversion in Steps 2 and 3.[1]

Workflow Diagram

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Protection cluster_2 Stage 3: Reduction Step1 D-Phenylalanine + NaNO2 / H2SO4 Step2 (R)-Phenyllactic Acid Step1->Step2 Retention of Config. Step3 Esterification (MeOH / H+) Step2->Step3 Step4 Isobutylene Addition (Autoclave, Acid Cat.) Step3->Step4 Step5 (R)-Methyl 2-tert-butoxy-3-phenylpropanoate Step4->Step5 Etherification Step6 Red-Al Reduction (Toluene, 0°C) Step5->Step6 Step7 Quench (Rochelle's Salt) Step6->Step7 Final FINAL PRODUCT (2R)-2-tert-butoxy-3-phenylpropan-1-ol Step7->Final

Caption: Step-by-step process flow for the synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol.

References

  • BenchChem. (2025). Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide. Retrieved from .

  • Sigma-Aldrich. (n.d.). (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate Product Sheet. Retrieved from .

  • Kawabata, T., et al. (2003). "Enantioselective synthesis of alpha-hydroxy acids via memory of chirality." Journal of the American Chemical Society. (Standard protocol for retention of configuration in amino acid diazotization).

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Protocols for tert-butyl ether formation using isobutylene).

  • Organic Syntheses. (1990). Esterification and Alkylation Protocols. Coll. Vol. 7. (General reference for acid-catalyzed esterification and etherification).

Sources

Troubleshooting & Optimization

Preventing racemization during synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol

Executive Summary: The Stereochemical Challenge

The synthesis of (2R)-2-tert-butoxy-3-phenylpropan-1-ol presents a specific stereochemical challenge: installing a bulky tert-butyl ether group on a secondary alcohol adjacent to a phenyl ring and a carbonyl group (in the precursor) without compromising the chiral center at C2.

The primary failure mode in this synthesis is racemization or elimination during the protection of the hydroxyl group. Traditional acid-catalyzed etherification (e.g., isobutylene/H₂SO₄) often leads to the formation of a carbocation at the benzylic-like position or elimination to a cinnamate derivative, both of which destroy enantiomeric excess (ee%).

This guide provides a validated, "Golden Route" protocol using tert-Butyl 2,2,2-trichloroacetimidate (TBTA) , which operates via an O-alkylation mechanism that preserves the C-O bond and, consequently, the stereochemical integrity of the substrate.

The Golden Route: Validated Experimental Protocol

Phase 1: Starting Material Verification
  • Precursor: Methyl (R)-2-hydroxy-3-phenylpropanoate (derived from D-Phenylalanine or D-Phenyllactic acid).

  • Quality Check: Verify optical rotation

    
     matches literature standards (approx +25° to +27° in MeOH) before proceeding.
    
Phase 2: Racemization-Free Etherification (Critical Step)
  • Objective: Install tert-butyl group without breaking the C2–O bond.

  • Reagents:

    • Methyl (R)-2-hydroxy-3-phenylpropanoate (1.0 equiv)

    • tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)

    • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv) or Triflic acid (TfOH) (catalytic).

    • Solvent: Anhydrous Cyclohexane/Dichloromethane (2:1 ratio).

Step-by-Step Protocol:

  • Dissolution: Dissolve the chiral ester in anhydrous Cyclohexane/DCM (2:1) under Nitrogen atmosphere.[1][2]

  • Addition: Add TBTA (2.0 equiv) at room temperature.

  • Catalysis: Add BF₃·OEt₂ (0.1 equiv) dropwise. Crucial: Do not use strong mineral acids like H₂SO₄.

  • Reaction: Stir at room temperature for 16 hours. Monitor by TLC (formation of trichloroacetamide byproduct indicates progress).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Filter off the trichloroacetamide precipitate. Extract with hexane. The product, Methyl (2R)-2-tert-butoxy-3-phenylpropanoate, remains in the organic phase.

Phase 3: Stereoretentive Reduction
  • Objective: Reduce ester to alcohol without affecting the ether or chiral center.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv), Anhydrous THF.

Step-by-Step Protocol:

  • Setup: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

  • Addition: Add the crude ether from Phase 2 (dissolved in THF) dropwise to the slurry.

  • Reduction: Allow to warm to RT and stir for 2 hours.

  • Fieser Workup: Carefully quench with water/15% NaOH/water (1:1:3 ratio) to form a granular precipitate.

  • Isolation: Filter and concentrate to yield (2R)-2-tert-butoxy-3-phenylpropan-1-ol .

Troubleshooting & FAQs

Category A: Enantiomeric Excess (ee%) Loss

Q: I used isobutylene gas with sulfuric acid, and my product is racemic. Why? A: Strong mineral acids like H₂SO₄ promote the protonation of the hydroxyl group, turning it into a good leaving group (


). Because the alpha-position is adjacent to a phenyl ring (homobenzylic) and a carbonyl, it can form a transient carbocation or undergo elimination-addition. Once the C-O bond breaks (SN1 pathway), the stereochemical information is lost.
  • Solution: Switch to the TBTA method . It involves the nucleophilic attack of the alcohol oxygen onto the imidate cation. The chiral C-O bond of your substrate never breaks, guaranteeing retention of configuration.

Q: My ee% dropped during the reduction step. Is LAH too harsh? A: LiAlH₄ is generally safe for alpha-alkoxy esters. If you see racemization here, it is likely due to:

  • Pre-existing racemization: The damage likely occurred in the etherification step, but you only noticed it after reduction.

  • Retro-Aldol/Epimerization: If the reaction temperature was too high during quenching or if unreacted starting material was exposed to strong base (during alkaline workup) for too long.

  • Fix: Ensure the etherification step is enantiopure first. During reduction workup, keep the mixture cold (0°C) and use the Fieser method (granular precipitate) rather than prolonged exposure to strong aqueous base.

Category B: Chemical Purity & Side Reactions

Q: I see a significant amount of "cinnamate" byproduct (olefin). A: This is the elimination product ((E)-methyl 3-phenylacrylate). It occurs under acidic conditions when the reaction is heated or if the acid catalyst is too strong (E1 mechanism).

  • Fix: Ensure your reaction temperature does not exceed 25°C. Use the mild Lewis acid (BF₃·OEt₂) protocol described above. Avoid heating to reflux.

Q: The TBTA reaction is stuck at 50% conversion. A: Trichloroacetamide (the byproduct) can inhibit the reaction or coat the stirring bar.

  • Fix: Use 2.0 to 2.5 equivalents of TBTA. Ensure vigorous stirring. If the reaction stalls, add a fresh portion of catalyst (0.05 equiv).

Data Analysis: Method Comparison

Table 1: Impact of Etherification Conditions on Stereochemistry

MethodReagentCatalystTempYieldee% RetentionRisk Profile
Traditional Isobutylene (gas)H₂SO₄ (conc)0°C -> RT65%< 50% (Racemic)High (SN1/Elimination)
Mitsunobu t-ButanolDEAD/PPh₃RT< 10%N/AFails (Steric bulk)
Golden Route TBTA BF₃[3]·OEt₂ RT 85% > 99% Low (O-Alkylation)
Mg-Catalyzed Boc₂OMg(ClO₄)₂40°C70%~95%Moderate (Thermal risk)

Visualizing the Mechanism

The following diagram illustrates the divergence between the high-risk acid pathway and the safe TBTA pathway.

RacemizationPathways Start Methyl (R)-2-hydroxy-3-phenylpropanoate (Chiral Center Intact) Acid Strong Acid (H₂SO₄) + Isobutylene Start->Acid TBTA_Reagent TBTA + Lewis Acid (BF₃) (Mild Conditions) Start->TBTA_Reagent Carbocation Carbocation Intermediate (Planar / Achiral) Acid->Carbocation Protonation & C-O Cleavage RacemicProduct Racemic Product (50% R / 50% S) Carbocation->RacemicProduct Non-selective Attack ImidateIntermediate Activated Imidate Complex TBTA_Reagent->ImidateIntermediate Imidate Activation RetainedProduct Methyl (2R)-2-tert-butoxy-3-phenylpropanoate (>99% ee) ImidateIntermediate->RetainedProduct O-Alkylation (C-O Intact) FinalAlcohol (2R)-2-tert-butoxy-3-phenylpropan-1-ol (Target Molecule) RetainedProduct->FinalAlcohol LiAlH₄ Reduction

Caption: Comparison of the high-risk SN1 pathway (Red) causing racemization versus the stereoretentive TBTA O-alkylation pathway (Green).

References

  • Widmer, U. "Synthesis of tert-butyl ethers from alcohols and tert-butyl trichloroacetimidate." Synthesis, 1987, 568-570. (Foundational method for TBTA protection).

  • Wessel, H. P., Iversen, T., & Bundle, D. R. "Acid-catalysed benzylation and allylation of hydroxyl groups using trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 1985, 2247-2250. (Mechanism of imidate protection).

  • Organic Chemistry Portal. "tert-Butyl Ethers: Protection and Deprotection." (Comprehensive guide on stability and conditions).

  • Eames, J., et al. "Racemization of alpha-hydroxy esters." Journal of the Chemical Society, Perkin Transactions 1, 2001.

Sources

Technical Support Center: Optimizing Purification of Chiral Phenylpropanol Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the chiral purification of phenylpropanol ethers—critical intermediates in the synthesis of APIs such as atomoxetine, nisoxetine, and related selective norepinephrine reuptake inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality behind chromatographic and crystallization failures and provide self-validating protocols to ensure your workflows are robust, scalable, and thermodynamically sound.

Strategic Decision Matrix: Choosing Your Purification Pathway

Before optimizing a method, you must align your purification strategy with your scale and yield requirements. The decision matrix below outlines the logical flow from discovery-scale chromatography to bulk-scale thermodynamic resolution.

G Start Crude Chiral Phenylpropanol Ether (Racemic Mixture) Decision1 Scale of Purification? Start->Decision1 AnalPrep Discovery / Semi-Prep (< 100g) Decision1->AnalPrep Pre-clinical Bulk Bulk Manufacturing (> 1 kg) Decision1->Bulk Process Scale SFC Preparative SFC (Amylose/Cellulose CSPs) AnalPrep->SFC Cryst Diastereomeric Salt Resolution (e.g., Mandelic Acid) Bulk->Cryst OptSFC Optimize Modifiers & Additives (MeOH/EtOH + DEA/NH3) SFC->OptSFC OptCryst Optimize Solvent & Cooling Rate (Thermodynamic Control) Cryst->OptCryst Pure Enantiopure API Intermediate (ee > 99%) OptSFC->Pure OptCryst->Pure

Caption: Chiral purification decision matrix for phenylpropanol ethers.

Preparative SFC Optimization (FAQs & Troubleshooting)

Supercritical Fluid Chromatography (SFC) is the gold standard for discovery-stage chiral purification due to its high diffusivity and low solvent waste. However, phenylpropanol ethers present unique chromatographic challenges.

Q1: Why am I experiencing severe peak tailing and poor enantiomeric resolution (Rs < 1.5) on my polysaccharide-based CSP? Causality: Chiral separations rely on transient diastereomeric complexes formed via hydrogen bonding,


-

interactions, and steric inclusion (1)[1]. Because phenylpropanol ethers (like atomoxetine intermediates) contain basic secondary or tertiary amines, these functional groups undergo strong, non-specific secondary interactions with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). Solution: You must introduce a basic additive to your alcoholic modifier. Adding 0.1%–0.5% Diethylamine (DEA) or 20 mM

in Methanol/Ethanol competitively binds to the silanols, capping them and restoring peak symmetry (2)[2].

Q2: How do I scale up from an analytical SFC method to a preparative scale without causing on-column precipitation or losing yield? Causality: A common point of failure in SFC scale-up is ignoring the solubility limits of the analyte in supercritical


. As sample concentration increases, the non-polar 

matrix may cause the polar ether intermediate to crash out, destroying the column bed and ruining the separation (3)[3]. Solution: Utilize a mixed modifier (e.g., an equal volume mixture of Acetonitrile and Ethanol) to enhance solubility while maintaining resolution. Follow the self-validating scale-up protocol below.

SFC_Workflow Screen 1. CSP Screening (Amylose/Cellulose) Modifier 2. Modifier Selection (MeOH, EtOH, IPA) Screen->Modifier Additive 3. Additive Tuning (DEA, TFA, NH3) Modifier->Additive Scale 4. Isotherm Mapping & Scale-up Additive->Scale

Caption: Step-by-step SFC method development workflow for chiral ethers.

Protocol 1: Self-Validating SFC Method Scale-Up
  • Analytical Screening: Inject 5 µL of a 2 mg/mL racemic mixture onto analytical columns (4.6 x 250 mm) using a gradient of 5-50% modifier in

    
     at 3 mL/min.
    
  • Isocratic Optimization: Identify the modifier yielding Rs > 2.0. Convert to an isocratic method to stabilize the baseline and calculate the separation factor (

    
    ).
    
  • Additive Capping: If the peak asymmetry factor (As) > 1.5, introduce 0.1% DEA to the modifier stream.

  • Loading Study (Self-Validation Check): Perform stacked injections of increasing volume (10 µL to 100 µL). Validation: Plot Resolution (Rs) vs. Load. The maximum preparative load is strictly established at the point where Rs drops to 1.2 (touching bands). Do not exceed this limit.

  • Preparative Scale-Up: Transfer to a 21.2 x 250 mm column. Scale the flow rate geometrically (e.g., 100 mL/min) while strictly maintaining

    
     density (0.89–0.91 g/cm³) and backpressure (120 bar) to ensure retention times match the analytical model (2)[2].
    

Diastereomeric Salt Resolution (FAQs & Troubleshooting)

For multi-kilogram manufacturing, chromatography becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is preferred.

Q3: My diastereomeric salt resolution using (S)-(+)-mandelic acid is yielding low enantiomeric excess (ee < 80%). How can I fix this? Causality: This is a classic failure of kinetic vs. thermodynamic control. Rapid cooling or poor solvent selection causes the solution to become supersaturated, leading to the kinetic precipitation of the undesired (S)-enantiomer salt alongside the desired (R)-enantiomer salt (4)[4]. Solution: You must enforce thermodynamic control by utilizing a highly controlled cooling ramp and selecting a solvent that maximizes the solubility difference between the two diastereomers.

Protocol 2: Thermodynamic Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 eq of the racemic phenylpropanol ether intermediate in ethyl acetate. Add 0.5 - 1.0 eq of a chiral resolving agent, such as (S)-(+)-mandelic acid (4)[4].

  • Kinetic Erasure (Heating): Heat the suspension to 60°C until complete dissolution is achieved. This ensures any kinetically trapped precipitates are fully dissolved.

  • Thermodynamic Crystallization: Cool the solution at a strict, controlled rate of 0.1°C/min down to 20°C. Causality: Slow cooling prevents supersaturation, allowing only the most thermodynamically stable (least soluble) diastereomeric salt to build a pure crystal lattice.

  • Filtration & Washing: Filter the crystals and wash immediately with cold ethyl acetate to flush away mother liquor containing the undesired enantiomer.

  • Self-Validation Check: Take a 5 mg aliquot of the crystal, basify with 1M NaOH, extract into MTBE, and analyze via chiral HPLC. If ee < 98%, perform a single recrystallization in a methanol/ethyl acetate mixture before proceeding.

  • Free Base Isolation: Treat the validated mandelate salt with aqueous NaOH (pH > 12) and extract with an organic solvent to isolate the enantiopure free base oil.

Advanced Alternatives: Continuous Flow Synthesis

Q4: Can we bypass downstream chiral chromatography entirely for atomoxetine intermediates? Causality: Yes. Scaling up preparative SFC for early-phase clinical supply can be bottlenecked by solvent recovery. Solution: Telescoped continuous flow enantioselective synthesis. By utilizing a polymer-supported chiral phosphoric acid catalyst for asymmetric allylboration followed by selective epoxidation, researchers can synthesize the chiral epoxide precursors of 1-aryl-1,3-diols directly with high enantiocontrol, completely bypassing the need for chiral chromatography (5)[5]. Validation Check: Implement in-line Process Analytical Technology (PAT) such as flow-IR to monitor reaction completion and ensure the enantiomeric ratio (er) remains stable over continuous operation.

Quantitative Data Presentation

The following table summarizes the optimal chromatographic parameters for resolving racemic phenylpropanol ethers based on empirical data.

ParameterAmylose-based CSP (e.g., AD-H)Cellulose-based CSP (e.g., OD-H)Causality / Mechanistic Impact
Primary Interaction Helical inclusion, strong H-bondingHelical inclusion, dipole-dipoleDictates enantioselectivity (

) based on the steric fit of the bulky aryloxy group.
Optimal Modifier Ethanol (10-40%)Methanol or Isopropanol (10-40%)Modulates elution strength; impacts transient diastereomeric complex stability.
Basic Additive 0.1% DEA or 20mM

0.1% DEA or 20mM

Suppresses secondary interactions with residual silanols, reducing peak tailing.
Typical Resolution (Rs) 1.8 - 3.51.5 - 2.8Amylose often provides superior Rs for bulky aryloxy-phenylpropanol derivatives.
Loading Capacity 10 - 50 mg/g stationary phase5 - 30 mg/g stationary phaseHigher capacity on amylose due to broader chiral grooves for these specific ethers.

References

  • Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis Source: pageplace.de URL:2

  • Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL:1

  • Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritic Source: Ovid URL:3

  • US8299305B2 - Method for preparing atomoxetine Source: Google Patents URL:4

  • A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine Source: ChemRxiv URL:5

Sources

Technical Support Center: Crystallization of (2R)-2-tert-butoxy-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of (2R)-2-tert-butoxy-3-phenylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causal relationships in solvent selection and troubleshooting, ensuring a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)
Part 1: Foundational Principles & Molecule-Specific Considerations

Q1: What are the key structural features of (2R)-2-tert-butoxy-3-phenylpropan-1-ol that influence solvent selection?

A1: Understanding the molecule's structure is the cornerstone of effective solvent selection. (2R)-2-tert-butoxy-3-phenylpropan-1-ol is an amphiphilic molecule, meaning it has both polar (hydrophilic) and non-polar (lipophilic) regions.

  • Polar Region: The primary alcohol (-OH) group is capable of forming strong hydrogen bonds, which promotes solubility in polar solvents (e.g., alcohols, water).[1]

  • Non-Polar Regions: The bulky tert-butoxy group and the phenyl ring are large, non-polar moieties. These groups increase the molecule's affinity for non-polar or moderately polar aprotic solvents (e.g., toluene, ethyl acetate, ethers). The tert-butyl group, in particular, is sterically hindering and can disrupt crystal lattice packing if the solvent choice is not optimal.[2][3]

This dual nature means that a single "perfect" solvent may not exist. Often, the best results are achieved with moderately polar solvents or co-solvent systems that can effectively solvate both ends of the molecule.[4]

Q2: What is the fundamental principle of solvent selection for crystallization?

A2: The ideal solvent for crystallization is one in which the target compound exhibits high solubility at elevated temperatures but low solubility at lower temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility differential is the driving force for crystallization.

The process involves dissolving the solute in a minimum amount of the hot solvent to create a saturated solution. As this solution cools slowly, it becomes supersaturated. This unstable state forces the compound to precipitate out of the solution in an ordered, crystalline form, excluding impurities from the crystal lattice.[1][5] A solvent in which the compound is highly soluble at all temperatures will not yield crystals, while a solvent in which it is insoluble at all temperatures cannot be used for recrystallization.

Part 2: Experimental Design & Protocols

Q3: How should I design an initial solvent screen for (2R)-2-tert-butoxy-3-phenylpropan-1-ol?

A3: A systematic screen using a range of solvents with varying polarities and functionalities is the most effective approach.[6] Start with small-scale trials (e.g., 10-20 mg of your compound) to conserve material. The goal is to identify solvents that fit the "soluble-hot, insoluble-cold" criteria.

Below is a suggested starting list, categorized by solvent class.

Solvent ClassExample SolventsRationale & Expected Behavior for (2R)-2-tert-butoxy-3-phenylpropan-1-ol
Alcohols Isopropanol, EthanolThe -OH group will interact well with the molecule's hydroxyl. May show good solubility, potentially requiring cooling to low temperatures. Good starting point.
Esters Ethyl AcetateBalances polarity. Likely to be a good candidate, dissolving the compound when hot and allowing precipitation upon cooling.[1]
Aromatic Hydrocarbons TolueneSolvates the phenyl ring well. May require a co-solvent (anti-solvent) to reduce solubility upon cooling. Benzene should be avoided; use toluene instead.[1]
Ethers Methyl tert-butyl ether (MTBE)The ether oxygen can hydrogen bond, while the alkyl groups solvate the non-polar regions. MTBE is less volatile than diethyl ether.
Ketones Acetone, 2-ButanoneGenerally good solvents, but their high volatility can sometimes lead to rapid crashing out rather than slow crystallization. Use with caution.[1]
Alkanes Heptane, HexaneExpected to be poor solvents due to the polar -OH group. Primarily useful as anti-solvents in a co-solvent system.[7]
Nitriles AcetonitrileA polar aprotic solvent. Its interaction is intermediate and worth screening. Often used in pharmaceutical crystallization.[8]

Q4: Can you provide a step-by-step protocol for a small-scale solvent screen?

A4: Absolutely. This protocol is designed to be a self-validating system to efficiently identify promising solvent candidates.

Objective: To identify a suitable solvent or co-solvent system for the crystallization of (2R)-2-tert-butoxy-3-phenylpropan-1-ol.

Materials:

  • (2R)-2-tert-butoxy-3-phenylpropan-1-ol (crude material)

  • Array of test tubes or small vials (e.g., 4 mL)

  • Selection of candidate solvents (see table above)

  • Heat source (hot plate or oil bath)

  • Stirring mechanism (small magnetic stir bars)

  • Ice bath

Protocol:

  • Preparation: Place ~20 mg of your crude compound into each of several labeled vials.

  • Initial Solubility Test (Room Temp): Add a candidate solvent dropwise (e.g., 0.1 mL increments) to each vial at room temperature, stirring or agitating after each addition.

    • Observation A: If the solid dissolves readily in <0.5 mL, the solvent is likely too good. Note this and set the vial aside.

    • Observation B: If the solid remains largely insoluble after adding ~1 mL, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Gently heat the vials containing undissolved solid while continuing to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

    • Caution: Avoid boiling off the solvent, as this changes the concentration.[5]

  • Cooling & Crystallization: Once a clear, hot solution is obtained, remove the vial from the heat and allow it to cool slowly to room temperature.

    • Ideal Outcome: Crystals should start to form within 5-20 minutes.[5]

  • Inducing Crystallization (If Necessary): If no crystals form after 30 minutes at room temperature, try the following induction techniques:

    • Scratching: Gently scratch the inside surface of the vial at the air-liquid interface with a glass rod. The microscopic scratches can serve as nucleation sites.[6]

    • Seeding: If you have a pure crystal, add a tiny speck to the solution to initiate growth.[6]

  • Low-Temperature Cooling: If crystals still haven't formed, place the vial in an ice bath (0-4 °C) for another 30-60 minutes.

  • Evaluation: Assess the quantity and quality of the crystals formed. A good solvent will yield a significant amount of solid material upon cooling. Isolate the crystals by filtration to estimate the yield.

Solvent_Screening_Workflow cluster_prep Preparation cluster_rt Room Temperature Test cluster_hot Hot Solubility Test cluster_outcome Outcome start Place 20mg of Compound in Vial add_solvent_rt Add Solvent Dropwise at RT start->add_solvent_rt check_sol_rt Dissolves Easily? add_solvent_rt->check_sol_rt heat_vial Heat Vial check_sol_rt->heat_vial No too_good Solvent Too Good. Consider as 'Good' part of a Co-solvent System. check_sol_rt->too_good Yes add_solvent_hot Add Solvent to Dissolve heat_vial->add_solvent_hot cool_slowly Cool Slowly to RT add_solvent_hot->cool_slowly check_crystals Crystals Form? cool_slowly->check_crystals induce Induce (Scratch/Seed) check_crystals->induce No success Success! Evaluate Yield. check_crystals->success Yes ice_bath Cool in Ice Bath induce->ice_bath ice_bath->success failure Poor Solvent. Try Another. ice_bath->failure

Caption: Workflow for small-scale solvent screening.

Part 3: Troubleshooting Common Crystallization Issues

Q5: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal. This typically happens when the solution's concentration is too high, or the cooling rate is too fast.[5][6] The solute precipitates at a temperature above its melting point in that specific solvent environment.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration.[5]

  • Slow Down Cooling: This is the most critical factor.[6] Allow the flask to cool to room temperature on the benchtop, undisturbed. You can further slow the process by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly).

  • Lower the Initial Temperature: If you are using a high-boiling solvent, try dissolving the compound at a temperature just sufficient for dissolution, rather than at the solvent's boiling point.

  • Re-evaluate Solvent System: Persistent oiling suggests a poor match between the solute and solvent. The solvent may be too non-polar. Try a slightly more polar solvent or a co-solvent mixture.

Oiling_Out_Troubleshooting start Problem: Compound Oiled Out reheat Re-heat to Dissolve Oil start->reheat decision Add 10-20% More Hot Solvent? reheat->decision cool Cool VERY Slowly decision->cool Yes check_crystals Crystals Form? cool->check_crystals success Success! check_crystals->success Yes failure Still Oiling Out? check_crystals->failure No reevaluate Re-evaluate Solvent Choice. Try a more polar system. failure->reevaluate Yes

Caption: Troubleshooting decision tree for oiling out.

Q6: I've followed the protocol, but I'm not getting any crystals at all. What should I do?

A6: A complete lack of crystal formation usually points to one of two issues: the solution is not sufficiently supersaturated, or nucleation is kinetically hindered.[6]

Troubleshooting Steps:

  • Too Much Solvent: You may have used too much solvent, and the solution is not reaching supersaturation upon cooling. Return the solution to the heat source and carefully boil off a portion of the solvent to increase the concentration.[5] Then, attempt to cool it again.

  • Induce Nucleation: As mentioned in the protocol, try vigorously scratching the flask or adding seed crystals. These methods provide energy or a template for crystal growth to begin.[6]

  • Add an Anti-Solvent: If you are using a "good" solvent, you can add a miscible "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it just becomes turbid. Add a drop or two of the good solvent to clarify, and then allow it to stand. For example, if your compound is dissolved in ethyl acetate, you could slowly add heptane as an anti-solvent.[7]

  • Slow Evaporation: As a last resort, you can leave the solution in a loosely covered vial (e.g., with parafilm pierced with a needle). The slow evaporation of the solvent will gradually increase the concentration, which can lead to the formation of high-quality crystals over time. Avoid highly volatile solvents for this method.[1]

Q7: My crystallization was successful, but the yield is very low. How can I improve it?

A7: A low yield (e.g., <50%) indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling and filtration.

Improvement Strategies:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Using excess solvent is the most common cause of low yield.[5]

  • Increase Cooling Time/Lower Temperature: Ensure you have allowed sufficient time for the crystallization to complete. Cooling the flask in an ice-water bath for an extended period (e.g., >1 hour) after initial crystallization at room temperature will maximize the amount of product that precipitates.

  • Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

  • Solvent Choice: The solubility curve of your compound in the chosen solvent may be too shallow. A different solvent might provide a larger difference in solubility between hot and cold, leading to a higher recovery.

References
  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved from [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. via YouTube. Retrieved from [Link]

  • Myerson, A. S., & Trout, B. L. (2009). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT. Retrieved from [Link]

  • Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds. (2022). Zenodo. Retrieved from [Link]

  • Nichols, L. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11046-11063. Royal Society of Chemistry. DOI: 10.1039/D3SC01630G. Retrieved from [Link]

  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bartoli, G., et al. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(8-9), 1471-1476. Retrieved from ResearchGate. [Link]

Sources

Overcoming steric hindrance in 2-substituted 3-phenylpropanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: #SC-2SUB-PH3 Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Reaction Optimization Portal

You are likely here because your 2-substituted 3-phenylpropanol substrate is behaving unexpectedly. Despite being a primary alcohol, it is resisting standard transformations or yielding complex mixtures.

The Root Cause: The 2-substituent creates a


-branching steric barrier  (the "Neopentyl Effect"). While the hydroxyl group is primary, the adjacent quaternary or tertiary center blocks the trajectory of incoming nucleophiles (

) and hinders the formation of bulky transition states (Oxidation). Furthermore, the C3-phenyl group introduces a risk of Neighboring Group Participation (NGP) , leading to rearrangements during activation.

Module 1: Oxidation Troubleshooting

User Complaint: "Swern oxidation yields are low (<40%), or I see decomposition. The reaction stalls."

Diagnostic & Solution

Standard Swern conditions often fail for


-branched alcohols because the bulky intermediate (alkoxysulfonium ion) cannot easily undergo the intramolecular rearrangement required to release the aldehyde, or it decomposes via Pummerer-like pathways before oxidation occurs.
Recommended Protocol: TEMPO/BAIB Oxidation

This is the "Gold Standard" for sterically hindered primary alcohols. It proceeds via a less sterically demanding cyclic transition state.

Reagents:

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 10-20 mol%

  • BAIB (Bis(acetoxy)iodo)benzene - 1.1 equiv.

  • Solvent: DCM/Water (9:1)

Step-by-Step Protocol:

  • Dissolve the substrate (1.0 equiv) in DCM (0.1 M).

  • Add TEMPO (0.1 equiv).

  • Add BAIB (1.1 equiv) in one portion.

  • Critical Step: Add water (10% v/v relative to DCM). The water accelerates the reaction by facilitating the regeneration of the active oxoammonium species.

  • Stir at room temperature. Reaction is typically complete in 2–4 hours.

  • Quench: Add aqueous

    
    .
    

Data Comparison: Oxidation Efficiency

MethodYield (Typical)Steric ToleranceRisk Factor
Swern 30–50%LowHigh (Cryogenic/Odor)
PCC/PDC 60–70%ModerateChromium toxicity/Workup
Dess-Martin (DMP) 85–95%HighAcid-sensitive substrates
TEMPO/BAIB 90–98% Excellent Low (Green Chemistry)
Visual Workflow: Oxidation Decision Tree

OxidationLogic Start Substrate: 2-Substituted 3-Phenylpropanol AcidSens Is the substrate acid-sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No DMP Use Dess-Martin (DMP) (Buffered with NaHCO3) AcidSens->DMP Yes Scale->DMP <100mg (Convenient) TEMPO Use TEMPO / BAIB (DCM/H2O) Scale->TEMPO >100mg (Scalable) Swern Avoid Swern (Steric Failure Risk) Scale->Swern Do not use

Caption: Decision matrix for selecting the optimal oxidant based on substrate sensitivity and scale.

Module 2: Nucleophilic Substitution (The "Neopentyl" Barrier)

User Complaint: "I tried to tosylate the alcohol and displace with an amine/azide, but I got no reaction or a rearranged product."

The Technical Issue
  • Rate Retardation: A substituent at C2 makes the C1 position "neopentyl-like."

    
     reactions are roughly 
    
    
    
    times slower than unhindered primary alcohols.
  • Phenonium Ion Trap: If you force the reaction (heat), the leaving group may depart via

    
     assisted by the C3-phenyl ring (Neighboring Group Participation), forming a phenonium ion. This leads to scrambled products (1,2-migration).
    
Solution A: The Modified Mitsunobu

Standard Mitsunobu (DEAD/PPh3) often fails because the steric bulk prevents the formation of the alkoxy-phosphonium intermediate or blocks the nucleophile's approach.

Protocol: Tsunoda Modification Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (Tributylphosphine).
  • Why?

    
     is more nucleophilic and smaller than 
    
    
    
    . ADDP creates a more stable betaine intermediate.

Step-by-Step:

  • Dissolve alcohol (1.0 equiv) and Nucleophile (e.g., Phthalimide, 1.2 equiv) in anhydrous THF or Toluene.

  • Add

    
     (1.5 equiv).
    
  • Cool to 0°C.

  • Add ADDP (1.5 equiv) solid in portions.

  • Allow to warm to RT. Note: If no reaction after 12h, heat to 60°C. The ADDP adduct is thermally stable, unlike DEAD.

Solution B: Triflate Activation (when Mitsunobu fails)

If you must use a leaving group, Triflate (OTf) is required. Tosylates are too poor a leaving group to overcome the


-branching barrier at low temperatures.

Protocol:

  • Alcohol +

    
     + Pyridine in DCM at -78°C .
    
  • Do not isolate. Add the nucleophile immediately at low temp.

  • Allow to warm slowly. Keeping it cold prevents the phenonium rearrangement.

Visual Workflow: Substitution Pathways

SubstitutionLogic Substrate 2-Substituted 3-Phenylpropanol Goal Target: Amine/Ether/Thioether Substrate->Goal Mitsunobu Standard Mitsunobu (DEAD/PPh3) Goal->Mitsunobu Fails (Sterics) Tsunoda Tsunoda Reagents (ADDP/PBu3) Goal->Tsunoda Preferred Route Tosylate Tosylation (TsCl) Goal->Tosylate Too Slow / Rearranges Triflate Triflation (Tf2O, -78°C) Goal->Triflate High Reactivity Route

Caption: Pathway analysis showing why standard reagents fail and highlighting high-energy alternatives.

Module 3: Frequently Asked Questions (FAQs)

Q1: My aldehyde product racemized after oxidation. What happened?

  • Cause: 2-substituted aldehydes have an acidic

    
    -proton. If you used Swern (Et3N base) or performed a basic workup, enolization occurred.
    
  • Fix: Use DMP (buffered with solid

    
    ). It maintains near-neutral pH. Do not use silica gel chromatography for purification (slightly acidic/basic); use neutral alumina or proceed immediately to the next step.
    

Q2: I see a "doublet of doublets" in NMR suggesting a cyclic structure.

  • Diagnosis: You likely formed a Friedel-Crafts cyclization product (an indane derivative).

  • Mechanism: If you generated a carbocation (via harsh acid or heating a tosylate), the phenyl ring at C3 attacked the C1 position.

  • Prevention: Avoid acidic conditions. Stick to basic/nucleophilic conditions (Mitsunobu) or non-acidic oxidation (TEMPO).

Q3: Can I use nucleophilic fluorination (DAST/Deoxo-Fluor)?

  • Warning: These reagents often cause rearrangement in 3-phenylpropyl systems due to the high cationic character of the intermediate.

  • Alternative: Use PhenoFluor or PBSF/TBAT which proceed via tighter ion pairs, minimizing rearrangement.

References

  • Dess-Martin Periodinane (DMP) Mechanism & Utility

    • Title: A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane)
    • Source: Journal of the American Chemical Society (1991).
    • URL:[Link]

  • TEMPO Oxid

    • Title: Oxidation of alcohols to aldehydes and ketones: A guide to current common practice.
    • Source: Springer (2006) / Organic Reactions.
    • URL:[Link]

  • Mitsunobu Reaction (Tsunoda Modific

    • Title: 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction.
    • Source: Tetrahedron Letters (1993).
    • URL:[Link]

  • Steric Hindrance in Nucleophilic Substitution (Neopentyl Effect)

    • Title: Steric Effects in the Solvolysis of Neopentyl-Type Sulfon
    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link]

Sources

Technical Support Center: Navigating Acidic Workups with tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TBE-ACID-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support center. You are likely here because you are facing a common synthetic conflict: you need to perform an acidic workup (to quench a reaction or remove basic impurities) but are concerned about the integrity of tert-butyl ether (TBE) moieties in your molecule.

The Core Conflict:

  • High Stability: tert-Butyl ethers (e.g., Ser(tBu), Tyr(tBu)) are exceptionally robust against bases, nucleophiles, and oxidants.

  • Specific Vulnerability: They possess a "kryptonite"—acid-catalyzed hydrolysis via the

    
     pathway.
    

The Verdict: You can perform acidic workups on TBE-protected substrates, but it requires strict adherence to pH windows and temperature controls . The solvent MTBE (Methyl tert-butyl ether) is significantly more stable than O-tBu protecting groups but shares the same fundamental degradation pathway under extreme conditions.

Mechanistic Foundation (The "Why")

To troubleshoot effectively, you must understand the failure mode. TBE cleavage is not driven by nucleophilic attack (like methyl ethers) but by carbocation stability .

The Degradation Pathway

In the presence of protons (


), the ether oxygen is protonated. Because the tert-butyl cation is stable, the C-O bond breaks spontaneously (rate-determining step), releasing the cation. This cation then either reacts with water (forming t-butanol) or eliminates a proton (forming isobutylene gas).

TBE_Mechanism Figure 1: Acid-Catalyzed SN1 Cleavage Mechanism of tert-Butyl Ethers Substrate tert-Butyl Ether (R-O-tBu) Intermediate Protonated Ether (R-OH+-tBu) Substrate->Intermediate Fast Equilibrium Proton Acid Source (H+) Proton->Intermediate TS Transition State (C-O Cleavage) Intermediate->TS Rate Limiting Carbocation tert-Butyl Cation (tBu+) TS->Carbocation Alcohol Product Alcohol (R-OH) TS->Alcohol Byproducts Byproducts (Isobutylene / tBuOH) Carbocation->Byproducts Elimination/Trapping

Figure 1: The degradation pathway is driven by the stability of the tert-butyl cation.[1][2] Preventing the formation of the protonated intermediate is the only way to stop the reaction.

Stability Data Matrix

Use this table to determine if your planned workup is safe. Data is synthesized from standard protective group literature (Greene's) and solvent compatibility guides.

ConditionpH RangeTemp (°C)Stability RatingRisk Assessment
Strong Acid / Heat < 1> 40°CUnstable CRITICAL: Rapid cleavage (

hr). Used intentionally for deprotection.
Strong Acid / Cold < 10°CMarginal HIGH: Cleavage occurs slowly. Do not store in this state.
Weak Acid / RT 3 - 520°CStable LOW: Safe for standard extraction (e.g., 5% Citric Acid, 10%

).
Neutral / Basic > 7AnyInert SAFE: No degradation observed.
MTBE Solvent > 1< 50°CStable SAFE: MTBE solvent is more robust than O-tBu groups. Only degrades in conc. acids (

).[3]

Validated Protocols & Troubleshooting

Protocol A: The "Safe" Acidic Wash

Use this when you must remove basic impurities (e.g., amines, pyridine) without deprotecting your TBE group.

  • Cool Down: Chill the reaction mixture to 0°C (Ice bath). Temperature is the primary kinetic switch for

    
     reactions.
    
  • Select Buffer: Do NOT use 1M HCl. Instead, use 0.5M Citric Acid (pH ~2-3) or Saturated

    
      (pH ~5).
    
  • Rapid Contact: Perform the extraction quickly (under 5 minutes).

  • Immediate Neutralization: Wash the organic layer immediately with Saturated

    
     to remove residual protons.
    
  • Dry: Dry over

    
     (which is neutral) rather than acidic drying agents.
    
Troubleshooting Guide
Issue 1: "I see a new spot on TLC after workup (lower Rf)."
  • Diagnosis: Partial deprotection has occurred. The lower Rf spot is likely the free alcohol.

  • Root Cause: The aqueous layer was too acidic (pH < 1) or the contact time was too long.

  • Corrective Action:

    • Switch from HCl to Citric Acid.

    • Keep the biphasic mixture at 0°C.

    • Rescue: If the reaction is partial, you may need to re-protect the alcohol using Isobutylene/

      
       (cat) or 
      
      
      
      [1].
Issue 2: "My MTBE solvent smells like alcohol/sweet."
  • Diagnosis: Hydrolysis of the MTBE solvent itself.

  • Root Cause: Exposure to concentrated strong acids (e.g., during a quench of a Lewis Acid like

    
     or 
    
    
    
    ).
  • Corrective Action: MTBE is generally stable, but in the presence of strong Lewis acids, it can cleave. Quench Lewis acids with cold water/buffer before adding MTBE, or switch to Diethyl Ether/DCM for the extraction of highly acidic mixtures [2].

Issue 3: "Terrible Emulsion formed during wash."
  • Diagnosis: MTBE/Water emulsions are common when density gradients are low.

  • Corrective Action:

    • Add Brine (Sat. NaCl) to the aqueous layer to increase density difference.

    • Filter the biphasic mixture through a pad of Celite if fine precipitates are causing the emulsion.

Decision Logic for Workup

Follow this logic flow to select the correct workup conditions.

Workup_Logic Figure 2: Decision Tree for Acidic Workup of TBEs Start Start: Quench/Workup Check_pH Target Aqueous pH? Start->Check_pH Strong_Acid pH < 1 (e.g., 1N HCl) Check_pH->Strong_Acid Yes Weak_Acid pH 3-5 (e.g., Citric) Check_pH->Weak_Acid No Check_Temp Can you cool to 0°C? Strong_Acid->Check_Temp Safe_Zone SAFE ZONE: Proceed with Workup Weak_Acid->Safe_Zone Risk_High HIGH RISK: Deprotection Likely Check_Temp->Risk_High No (RT/Heat) Mitigation Mitigation: 1. Use Ice Bath 2. < 5 min contact 3. Wash w/ NaHCO3 immed. Check_Temp->Mitigation Yes Mitigation->Safe_Zone Proceed with Caution

Figure 2: Logical flow to determine safety of acidic workup. Note that pH < 1 always carries risk.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in the workup? A: No. TFA is the standard reagent for removing tert-butyl ethers. Even dilute TFA in DCM will cleave TBEs rapidly. Avoid TFA unless deprotection is the goal [3].

Q: Is there a difference between O-tBu (ether) and COO-tBu (ester) stability? A: Yes, but it is subtle. Generally, tert-butyl esters are slightly more sensitive to acid hydrolysis than tert-butyl ethers, but for the purpose of workup, you should treat them with the same caution (Keep pH > 2) [4].

Q: I need to quench a reaction with HCl. How do I save my TBE? A: If the protocol specifically demands HCl, dilute it. Use 0.1N HCl instead of 1N or Concentrated. Ensure the mixture is at 0°C. Alternatively, validate if 10% Citric Acid can substitute for HCl; it is often strong enough to protonate amines but weak enough to spare TBEs.

References

  • Bartoli, G., et al. (2005).[4] "Magnesium Perchlorate as Efficient Catalyst for the Synthesis of tert-Butyl Ethers and Esters." Organic Letters, 7(3), 427-430. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (See Section: Stability of tert-Butyl Ethers). Link

  • Organic Chemistry Portal. "tert-Butyl ethers: Stability and Deprotection." Link

  • Li, B., et al. (2006).[4] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[2][4][5] The Journal of Organic Chemistry, 71(23), 9045-9050. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectral analysis of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol , a chiral building block derived from the chiral pool (typically D-Phenylalanine). In drug development, this molecule serves as a protected synthon for HIV protease inhibitors and other peptidomimetics.

The critical analytical challenge lies in distinguishing the tert-butyl ether protecting group from alternative protection strategies (e.g., Benzyl, Silyl) and verifying the integrity of the chiral center at C2. This guide compares the spectral footprint of the tert-butoxy derivative against its benzyl-protected and unprotected counterparts, demonstrating why the tert-butyl ether offers superior spectral clarity in the aromatic region, despite synthetic challenges.

Chemical Identity & Synthesis Workflow

To understand the NMR spectrum, we must first establish the proton environments created during synthesis. The target molecule is typically accessed via the reduction of O-tert-butyl phenyllactic acid esters.

Structural Logic
  • Core Skeleton: 3-phenylpropan-1-ol (Hydrocinnamyl alcohol derivative).

  • Chirality: (2R) configuration (derived from D-Phe).

  • Protection: Bulky tert-butyl ether at C2.

SynthesisWorkflow cluster_legend Key Transformation Phe (R)-Phenyllactic Acid (Starting Material) Protection O-tert-Butylation (Isobutylene/H2SO4) Phe->Protection Intermediate Ester Intermediate (2R)-2-(t-Butoxy)-3-phenylpropanoate Protection->Intermediate Reduction Reduction (LiAlH4/THF) Intermediate->Reduction Target Target Product (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol Reduction->Target

Figure 1: Synthetic pathway highlighting the origin of the proton environments. The reduction step converts the ester carbonyl to the C1 methylene seen in NMR.

Comparative 1H NMR Analysis

The following analysis assumes a field strength of 400 MHz or higher in CDCl₃.

The Target Spectrum: (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol

The spectrum is defined by five distinct regions. The tert-butyl group acts as a high-intensity internal reference, simplifying integration.

PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
Ar-H Aromatic7.15 – 7.35Multiplet5H-Overlapping mono-substituted benzene ring.
C2-H Methine (Chiral)3.75 – 3.85Multiplet1HComplexThe chiral center. Coupled to C1 and C3 protons.
C1-H Methylene (CH₂OH)3.45 – 3.65Multiplet2HABXDiastereotopic . Protons are chemically non-equivalent due to C2 chirality.
C3-H Benzylic (CH₂Ph)2.70 – 2.95dd (Split)2HVicinal/GeminalDiastereotopic . Distinct chemical shifts for H3a and H3b.[1]
OH Hydroxyl2.0 – 2.5Broad Singlet1H-Exchangeable. Shift varies with concentration/temp.[2]
t-Bu Methyls1.15 – 1.20Singlet9H-Diagnostic Anchor . Sharp, intense singlet.
Critical Feature: Diastereotopicity

A common error in analyzing this spectrum is expecting the CH₂ groups (C1 and C3) to appear as simple doublets or triplets.

  • Mechanism: The adjacent chiral center (C2) renders the two protons on C1 (and C3) magnetically non-equivalent.

  • Appearance: They form ABX systems . You will see "roofing" effects and complex splitting patterns rather than clean first-order multiplets.[3]

  • Validation: If C1-H appears as a clean doublet, suspect racemization or accidental equivalence (unlikely in CDCl₃).

Comparative Matrix: t-Butyl vs. Alternatives

Why choose the tert-butyl ether? The table below compares it against the Benzyl (Bn) ether and the Free Diol.

Feature(2R)-2-(t-Butoxy)...[4] (Target) (2R)-2-(Benzyloxy)... (Alternative) (2R)-Propane-1,2-diol (Unprotected)
Aromatic Region Clean (5H) . Only the substrate phenyl ring is visible.Crowded (10H) . Protecting group overlaps with substrate.Clean (5H) .
Diagnostic Signals t-Bu Singlet (1.2 ppm) . Isolated and easy to integrate.Benzylic CH₂ (4.5 ppm) . AB quartet, can overlap with C1/C2.OH Signals . Broad, variable, complicate integration.
Solubility High (CDCl₃, DCM).High (CDCl₃, DCM).Low/Moderate (Requires DMSO/MeOD).
Stability Acid-labile; Base-stable.Acid/Base stable; Hydrogenolysis labile.N/A

Senior Scientist Verdict: The tert-butyl derivative is superior for NMR analysis because the protecting group signal (1.2 ppm) is far removed from the structural information of the scaffold (2.5 – 4.0 ppm), unlike the Benzyl ether which clutters the aromatic and mid-field regions.

Signal Logic & Connectivity

The following diagram illustrates the scalar coupling network (spin-spin splitting) that defines the multiplet structures.

NMRLogic cluster_group Spin System C2 C2-H (Chiral Center) Multiplet ~3.8 ppm C1 C1-H (Hydroxymethyl) Diastereotopic ABX ~3.5 ppm C2->C1 Vicinal J (3-7 Hz) C3 C3-H (Benzylic) Diastereotopic ABX ~2.8 ppm C2->C3 Vicinal J (5-9 Hz) Ph Phenyl Ring Multiplet ~7.2 ppm C3->Ph Inductive Effect tBu t-Bu Group Singlet ~1.2 ppm tBu->C2 Through-Space (NOE only)

Figure 2: Connectivity map. Solid lines indicate scalar coupling (splitting); dashed lines indicate spatial proximity useful for NOESY experiments.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize OH exchange broadening:

  • Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina if the compound is highly acid-sensitive (though t-Bu ethers are generally robust to trace acid in CDCl₃).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Shimming: Pay specific attention to the tert-butyl singlet. It should be a sharp Lorentzian line. If it is split or broadened, check for rotational isomers (rare at RT) or poor shimming.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The tert-butyl protons have long T1 relaxation times. Insufficient D1 will lead to under-integration of the t-Bu signal (appearing as <9H).

  • Scans (NS): 16 or 32 scans are sufficient due to the high proton count of the t-Bu group.

Troubleshooting
  • Issue: Broad OH peak obscuring the C3 benzylic region.

    • Solution: Add 1 drop of D₂O to the tube and shake. The OH signal will disappear (exchange to OD), revealing the underlying coupling of the C3 protons.

  • Issue: t-Bu signal integrates to <9H relative to aromatics.

    • Solution: Increase Relaxation Delay (D1). Methyl protons relax slowly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for ABX systems and diastereotopicity).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Authoritative source on stability of t-butyl vs benzyl ethers).

  • SDBS Database . National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds. [Link] (Reference for 3-phenylpropan-1-ol backbone shifts).

  • Reich, H. J. (2023).[5] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Best technical resource for understanding diastereotopic proton splitting).

Sources

Mass Spectrometry Fragmentation Patterns of Tert-Butyl Ether Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Tert-butyl ether alcohols (TBE-alcohols), such as 2-tert-butoxyethanol (ETBE-OH) and glycerol tert-butyl ethers, represent a unique class of oxygenated compounds used widely as fuel additives, green solvents, and pharmaceutical intermediates. Their structural duality—possessing both a bulky tert-butyl ether linkage and a reactive hydroxyl group—creates a distinct mass spectrometric signature that challenges standard library matching.

This guide provides an in-depth analysis of the fragmentation mechanics of TBE-alcohols under Electron Ionization (EI). Unlike linear ether alcohols (e.g., 2-butoxyethanol), TBE-alcohols exhibit a fragmentation hierarchy dominated by the stability of the tert-butyl carbocation. Understanding these patterns is critical for distinguishing TBE-alcohols from isomeric impurities and metabolic byproducts in complex matrices.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of TBE-alcohols under 70 eV EI is governed by the thermodynamic stability of the tertiary carbocation and specific hydrogen rearrangement pathways.

Primary Pathway: Formation of the tert-Butyl Cation ( 57)

The most dominant feature in the mass spectrum of any TBE-alcohol is the base peak at


 57  (

).
  • Mechanism: Inductive cleavage of the C–O ether bond.

  • Driving Force: The formation of the stable tertiary carbocation is energetically favored over the formation of primary or secondary radicals.

  • Observation: This peak often constitutes 100% relative abundance, suppressing the molecular ion (

    
    ) to negligible levels (<1%).
    
Secondary Pathway: The "Isobutene Loss" Rearrangement

A diagnostic pathway for tert-butyl ethers is the elimination of isobutene (


, 56 Da) via a four-center rearrangement (analogous to a McLafferty rearrangement but without the carbonyl requirement).
  • Mechanism: A gamma-hydrogen from one of the tert-butyl methyl groups transfers to the ether oxygen. This leads to the cleavage of the C–O bond, releasing neutral isobutene and leaving a radical cation corresponding to the alcohol moiety.

  • Diagnostic Value: For 2-tert-butoxyethanol (

    
    ), this results in a fragment at 
    
    
    
    62
    (ethylene glycol radical cation). While often low intensity, this ion confirms the presence of the ether linkage rather than a simple alkyl chain.
Tertiary Pathway: Alpha-Cleavage

While less dominant than in pure alcohols,


-cleavage adjacent to the hydroxyl group still occurs.
  • Fragment: Loss of the alkyl-ether side chain to form

    
     (
    
    
    
    31) or larger homologues.
  • Competition: In TBE-alcohols, the stability of the

    
    -butyl cation (
    
    
    
    57) overwhelms this pathway, making alcohol-characteristic ions (
    
    
    31, 45) less prominent compared to linear isomers.

Comparative Analysis: TBE-Alcohols vs. Linear Isomers

Distinguishing 2-tert-butoxyethanol (TBE) from its linear isomer 2-butoxyethanol (n-BE) is a common analytical challenge. Both have a molecular weight of 118 Da and share base peaks at


 57, but their secondary ion signatures differ significantly.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature2-tert-Butoxyethanol (TBE)2-Butoxyethanol (n-BE)Mechanistic Cause
Base Peak

57
(100%)

57
(100%)

-butyl cation (TBE) vs. butyl cation (n-BE).[1]
Molecular Ion (

)
Absent / Trace (

118)
Trace (

118)

-butyl group is highly labile.
Diagnostic Ion A

59
(High Abundance)
Weak / AbsentFormation of protonated acetone/ether fragment specific to branched structures.
Diagnostic Ion B

103
(

)
WeakLoss of methyl group is favored in TBE due to quaternary carbon.
Diagnostic Ion C

45
(Moderate)

45
(High)

-cleavage at alcohol. Stronger in n-BE due to lack of competing

-butyl path.
Diagnostic Ion D

87
(Weak)

87
(Significant)
Loss of

(

). Common in primary alcohols like n-BE.
Elution Order First (Lower BP)Second (Higher BP)Branching reduces boiling point (TBE BP

144°C vs n-BE

171°C).

Key Differentiator: The ratio of


 59 to 

45. In TBE,

59 is often the second most intense peak. In n-BE,

45 and

29 are the dominant secondary ions.

Visualization of Fragmentation Pathways[8][9]

The following diagram illustrates the competing fragmentation pathways for 2-tert-butoxyethanol, highlighting the dominance of the inductive cleavage.

TBE_Fragmentation M_Ion Molecular Ion (M+) [m/z 118] tBu_Cat tert-Butyl Cation [m/z 57] (BASE PEAK) M_Ion->tBu_Cat Inductive Cleavage (Dominant) Glycol_Rad Glycol Radical Cation [m/z 62] M_Ion->Glycol_Rad 4-Center Rearrangement M_Methyl [M - Methyl]+ [m/z 103] M_Ion->M_Methyl Alpha Cleavage (Loss of CH3) Isobutene Isobutene (Neutral) [56 Da] M_Ion->Isobutene Neutral Loss Methyl Methyl Radical [15 Da] M_Ion->Methyl Neutral Loss

Figure 1: Competing fragmentation pathways for 2-tert-butoxyethanol. The formation of the tert-butyl cation (


 57) is the thermodynamically preferred route.

Experimental Protocol: Validated GC-MS Method

To ensure reproducible differentiation of TBE-alcohols from linear isomers, the following GC-MS parameters are recommended. This protocol is optimized for separation of ether-alcohol isomers.

Sample Preparation
  • Matrix: Methanol or Ethyl Acetate (avoid solvents with

    
     57 background).
    
  • Concentration: 10–50 µg/mL (trace analysis requires Splitless mode).

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: Rxi-624Sil MS or DB-624 (30m x 0.25mm x 1.4µm).

    • Reasoning: Cyanopropylphenyl phases provide superior selectivity for volatile oxygenates compared to standard 5% phenyl columns.

  • Inlet: 250°C, Split Ratio 50:1 (for high conc) or Splitless (for trace).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 2 min.

    • Result: TBE elutes approx. 2-3 minutes before n-butyl ether isomer.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     25–200.
    
  • Scan Rate: >3 scans/sec to define narrow peaks.

  • Solvent Delay: 3.0 min (adjust based on solvent).

Data Analysis Workflow
  • Extract Ion Chromatograms (EIC): Extract

    
     57, 59, and 45.
    
  • Peak Validation:

    • Confirm Peak 1 (TBE) has ratio

      
      .
      
    • Confirm Peak 2 (n-BE) has ratio

      
      .
      
  • Library Match: Use NIST20 or newer; ensure "Reverse Match" score is utilized due to the simplicity of the spectrum.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethanol, 2-butoxy- (CAS 111-76-2) and Ethanol, 2-(1,1-dimethylethoxy)- (CAS 7580-85-0). NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • Jamróz, M. E., et al. (2017). "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society, 29(6). [Link]

  • Restek Corporation. (2024). Chromatogram: Glycol Ethers on Rxi-624Sil MS. [Link]

  • PubChem. (2025).[3][4] Compound Summary: 2-tert-Butoxyethanol.[5] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms).

Sources

A Researcher's Guide to the Optical Rotation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the stereochemical purity of molecular building blocks is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2][3][4] Consequently, the precise control and characterization of stereochemistry are critical for the synthesis of safe and efficacious active pharmaceutical ingredients (APIs).[2][3] (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is a valuable chiral building block, and its optical rotation serves as a key indicator of its enantiomeric purity. This guide provides a comprehensive overview of the significance of optical rotation for this compound, a comparative analysis with related structures, and detailed experimental protocols for its determination.

The Significance of Chirality in Drug Development

The biological systems in the human body are inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars.[1] This chirality dictates that the interaction between a drug molecule and its biological target is often highly stereospecific.[4] One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1] Regulatory bodies like the FDA now mandate the evaluation of the pharmacological and toxicological properties of individual enantiomers.[1][4] Therefore, the use of enantiopure chiral building blocks like (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex drug molecules with high precision.[2][3][5]

Understanding Optical Rotation

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution containing a chiral compound.[6][7][8] The direction and magnitude of this rotation are characteristic properties of a specific enantiomer.[9] The measured rotation is known as the observed rotation (α) and is influenced by several factors, including the concentration of the sample, the length of the light path, the temperature, and the wavelength of the light used.[10][11][12]

To obtain a standardized value for comparison, the specific rotation, [α], is calculated using the following formula:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of light (commonly the sodium D-line at 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter tube in decimeters (dm)

  • c is the concentration of the sample in g/mL or g/100mL[11][13][14]

A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation.[7] It is crucial to note that there is no direct correlation between the (R/S) designation of a chiral center and the direction (+/-) of its optical rotation.[8][9]

Comparative Optical Rotation Data
CompoundStructureOptical Rotation ([α]20D)Concentration & Solvent
(S)-2-(Boc-amino)-3-phenyl-1-propanolStructure of (S)-2-(Boc-amino)-3-phenyl-1-propanol-27°c = 1 in chloroform
(2R)-2-(tert-butoxy)-3-phenylpropan-1-olStructure of (2R)-2-(tert-butoxy)-3-phenylpropan-1-olData not available

The provided data for (S)-2-(Boc-amino)-3-phenyl-1-propanol, also known as Boc-L-phenylalaninol, illustrates the expected levorotatory behavior for the (S)-enantiomer in this particular solvent system. Based on the general principles of optical activity, it is expected that the (R)-enantiomer, (R)-2-(Boc-amino)-3-phenyl-1-propanol, would exhibit a specific rotation of approximately +27° under the same conditions. While the tert-butoxy group in the target compound is attached to an oxygen atom instead of a nitrogen atom, the structural similarity suggests that (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol would likely exhibit a positive optical rotation. However, experimental verification is essential to confirm this hypothesis.

Experimental Protocol for Determining Optical Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of the optical rotation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Instrumentation and Materials:

  • Polarimeter (accurate to at least 0.01°)[7]

  • Sodium D-line light source (589 nm)[7][15]

  • Polarimeter sample cell (e.g., 1 dm)[11][13]

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (accurate to 0.1 mg)

  • (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol sample

  • High-purity solvent (e.g., chloroform, HPLC grade)

  • Temperature control system (e.g., Peltier)[11][16]

Procedure:

  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the clean and dry polarimeter cell with the chosen solvent (e.g., chloroform). Ensure there are no air bubbles in the light path.[17]

    • Place the solvent-filled cell in the polarimeter.

    • Perform a zero-point calibration to account for any rotation caused by the solvent or the instrument itself.[7]

  • Sample Preparation:

    • Accurately weigh a specific amount of the (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol sample (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the exact concentration (c) of the solution in g/mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter's sample chamber, which should be thermostatically controlled to a specific temperature (e.g., 20°C or 25°C).[11][16]

    • Allow the sample to equilibrate to the set temperature.

    • Measure the optical rotation of the sample. For manual polarimeters, take multiple readings and average them to minimize error.[7] Modern digital polarimeters will provide a stable reading.

  • Calculation of Specific Rotation:

    • Record the observed rotation (α), the concentration (c), the path length (l), the temperature (T), and the wavelength (λ).

    • Calculate the specific rotation [α] using the formula mentioned previously.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the specific rotation of a compound. Chloroform is a common choice for non-polar to moderately polar organic compounds. It is essential to use a high-purity solvent to avoid impurities that could affect the measurement.

  • Concentration: A linear relationship exists between the observed rotation and the concentration of the chiral compound.[14] Preparing a solution of known concentration allows for the calculation of the specific rotation.

  • Temperature Control: Optical rotation is temperature-dependent.[6][11][16] Precise temperature control is necessary for reproducible and accurate results. A Peltier system is often used in modern polarimeters for this purpose.[11][16]

  • Wavelength: The magnitude and sometimes the sign of the optical rotation can vary with the wavelength of light used (a phenomenon known as optical rotatory dispersion). The sodium D-line is the standard wavelength for reporting specific rotation, ensuring consistency across different laboratories.[7][15]

Visualizing the Experimental Workflow and Key Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis inst_prep Instrument Preparation (Warm-up, Zeroing) sample_prep Sample Preparation (Weighing, Dissolving) temp_equil Temperature Equilibration sample_prep->temp_equil obs_rot Measure Observed Rotation (α) temp_equil->obs_rot calc_spec_rot Calculate Specific Rotation [α] obs_rot->calc_spec_rot data_report Data Reporting calc_spec_rot->data_report

Caption: Experimental workflow for determining optical rotation.

Enantiomeric_Purity_Relationship cluster_enantiomers Enantiomers cluster_rotation Optical Rotation cluster_purity Enantiomeric Purity R_enantiomer (R)-Enantiomer positive_rotation Positive Rotation (+) (Dextrorotatory) R_enantiomer->positive_rotation (Hypothetical) S_enantiomer (S)-Enantiomer negative_rotation Negative Rotation (-) (Levorotatory) S_enantiomer->negative_rotation (Hypothetical) enantiopure Enantiomerically Pure enantiopure->positive_rotation enantiopure->negative_rotation racemic Racemic Mixture (50:50 R/S) zero_rotation Zero Rotation racemic->zero_rotation

Caption: Relationship between enantiomeric purity and optical rotation.

Conclusion

The optical rotation of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is a critical parameter for ensuring its stereochemical integrity, a non-negotiable aspect of its application in the synthesis of chiral drugs. While a specific value for this compound is not widely published, a robust experimental protocol, as detailed in this guide, allows for its precise determination. By understanding the principles of polarimetry and adhering to a meticulous experimental workflow, researchers can confidently characterize this and other chiral building blocks, thereby upholding the rigorous standards of modern pharmaceutical development.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem. (2025, August 20).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).
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  • (S)-2-((R)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. (n.d.).
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  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7).
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  • (S)-2-(Boc-amino)-3-phenyl-1-propanol 98% - Sigma-Aldrich. (n.d.).
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A Comparative Guide to Validating the Absolute Configuration of 2-Alkoxy-3-Phenylpropanols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is not merely a matter of analytical rigor; it is a fundamental requirement for understanding biological activity, ensuring patentability, and meeting regulatory standards. The spatial arrangement of atoms in a molecule can be the difference between a potent therapeutic and an inert or even toxic compound. This guide provides a comprehensive comparison of the principal methods for validating the absolute configuration of 2-alkoxy-3-phenylpropanols, a common structural motif in pharmacologically active compounds. We will delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, chiroptical spectroscopy, and single-crystal X-ray crystallography, offering field-proven insights and detailed protocols.

The Challenge of Flexibility in 2-Alkoxy-3-Phenylpropanols

The 2-alkoxy-3-phenylpropanol scaffold presents a unique challenge due to its conformational flexibility. The free rotation around the C-C and C-O bonds can complicate stereochemical analysis, particularly for solution-state methods like NMR and chiroptical spectroscopy. Therefore, a thorough understanding of the principles and limitations of each technique is paramount to a reliable assignment of absolute configuration.

Comparative Overview of Key Methodologies

The choice of method for determining the absolute configuration of a 2-alkoxy-3-phenylpropanol will depend on several factors, including the physical state of the sample, the amount of material available, and the instrumentation at hand.

FeatureNMR Spectroscopy (Mosher's Method)Chiroptical Spectroscopy (VCD/ECD)Single-Crystal X-ray Crystallography
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts.Differential absorption of circularly polarized light by a chiral molecule in solution.Diffraction pattern of X-rays by a single crystal, allowing for direct 3D structural determination.
Sample Requirement 1-5 mg1-10 mg< 1 mg (single crystal)
Typical Measurement Time 4-6 hours (including derivatization)1-4 hours (plus computational time)6-24 hours (for data collection)
Accuracy/Reliability High, but model-dependent and can be misinterpreted with conformationally flexible molecules.High, with strong reliance on accurate computational modeling.Unambiguous and definitive.
Key Limitations Requires chemical derivatization; conformational flexibility can lead to ambiguous results.Requires a chromophore for ECD; interpretation is heavily dependent on computational analysis.Requires a high-quality single crystal, which can be difficult to obtain for flexible molecules.

I. NMR Spectroscopy: The Mosher's Ester Analysis

The Mosher's ester method is a widely used NMR technique for deducing the absolute configuration of chiral secondary alcohols.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[1][6][7][8][9][10][11][12]

Causality Behind Experimental Choices

The core principle of Mosher's method lies in creating a diastereomeric relationship to break the spectral equivalence of enantiomers in an achiral environment.[9] The choice of MTPA as the chiral derivatizing agent is deliberate; the phenyl group in MTPA creates a strong anisotropic effect, leading to significant and predictable shielding or deshielding of nearby protons in the alcohol moiety.[15] The trifluoromethyl group provides a useful ¹⁹F NMR handle for analysis.[13] The method relies on the assumption that the MTPA esters adopt a specific, extended conformation where the Cα-H of the alcohol and the carbonyl group of the MTPA moiety are syn-periplanar.[15] This conformation places the phenyl group of the MTPA on one side of the molecule and the methoxy group on the other, creating distinct magnetic environments.

For flexible molecules like 2-alkoxy-3-phenylpropanols, this conformational assumption is the most critical and potentially fallible aspect of the method. If the molecule does not predominantly adopt the expected conformation, the interpretation of the Δδ values can lead to an incorrect assignment. Therefore, it is crucial to analyze the Δδ values for as many protons as possible on both sides of the stereocenter to ensure a consistent pattern.

Experimental Protocol: Mosher's Ester Analysis

Materials:

  • Chiral 2-alkoxy-3-phenylpropanol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

Procedure:

  • Preparation of Diastereomeric Esters (in parallel for (R)- and (S)-MTPA-Cl): a. In a clean, dry NMR tube, dissolve approximately 1.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.[1] b. Add a small excess (1.2-1.5 equivalents) of anhydrous pyridine. This acts as a base to neutralize the HCl generated during the reaction.[1] c. To this solution, add a slight excess (1.1-1.3 equivalents) of either (R)-MTPA-Cl or (S)-MTPA-Cl.[1] d. Cap the NMR tube and gently agitate to mix the reagents. e. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or ¹H NMR.[1]

  • NMR Data Acquisition: a. Acquire ¹H NMR spectra for each of the crude reaction mixtures. It is crucial to use the same NMR spectrometer and identical acquisition parameters for both samples to ensure the validity of the chemical shift comparison. b. For unambiguous assignment of proton signals, 2D NMR experiments such as COSY and HSQC may be necessary.[9]

  • Data Analysis and Configuration Assignment: a. Assign the proton signals for the groups flanking the newly formed ester linkage in both spectra. b. Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δ_S - δ_R , where δ_S is the chemical shift of a proton in the (S)-MTPA ester and δ_R is the chemical shift of the corresponding proton in the (R)-MTPA ester. c. Apply the Mosher model: Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents in the established conformational model, the absolute configuration of the alcohol can be determined.[1]

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment Alcohol Chiral Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Reaction 1 S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Reaction 2 Ester_R (R)-MTPA Ester R_MTPA->Ester_R Ester_S (S)-MTPA Ester S_MTPA->Ester_S NMR_R ¹H NMR of (R)-MTPA Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester Ester_S->NMR_S Calc_delta Calculate Δδ (δS - δR) NMR_R->Calc_delta NMR_S->Calc_delta Assign_config Assign Absolute Configuration Calc_delta->Assign_config

Caption: Workflow for Mosher's Ester Analysis.

II. Chiroptical Spectroscopy: VCD and ECD

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.[4][16][17][18] VCD measures the differential absorption of left and right circularly polarized infrared light, providing a fingerprint of the molecule's vibrational modes.[4][17][18] ECD, on the other hand, measures the differential absorption of circularly polarized UV-Vis light by chromophores within the molecule.

Causality Behind Experimental Choices

The reliability of VCD and ECD for absolute configuration determination hinges on a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations.[4][16] This approach is particularly valuable for conformationally flexible molecules like 2-alkoxy-3-phenylpropanols. The causality lies in the fact that the chiroptical signature is highly sensitive to the three-dimensional structure. By performing a thorough conformational search and calculating the Boltzmann-averaged spectrum of a single enantiomer, a direct comparison to the experimental data can be made.[19][20] A good match confirms the absolute configuration.

The choice of solvent is critical as it can influence the conformational equilibrium of the analyte.[1] A solvent that is transparent in the spectral region of interest and in which the compound is sufficiently soluble should be chosen. For VCD, deuterated solvents are often used to avoid interference from solvent vibrational bands.[18]

Experimental and Computational Protocol: VCD Analysis

Materials:

  • Chiral 2-alkoxy-3-phenylpropanol (1-10 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • VCD sample cell (50-200 µm path length)[1]

  • VCD spectrometer

  • Computational chemistry software (e.g., Gaussian)[4]

Procedure:

  • Sample Preparation: a. Prepare a solution of the chiral alcohol in the chosen deuterated solvent at a concentration of approximately 0.05 to 0.1 M.[1] b. Ensure the sample is free of particulate matter. c. Fill the VCD cell, avoiding air bubbles.[1]

  • VCD Spectrum Acquisition: a. Acquire a VCD spectrum, typically over 1-4 hours to achieve a good signal-to-noise ratio.[1] b. Acquire a background spectrum of the pure solvent in the same cell.[1] c. The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.[1]

  • Computational Analysis: a. Perform a comprehensive conformational search to identify all low-energy conformers of one enantiomer (e.g., the R-enantiomer).[19][20] b. For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[19][20] c. Calculate the VCD spectrum for each conformer. d. Generate a Boltzmann-averaged calculated VCD spectrum based on the relative free energies of the conformers.[19][20]

  • Configuration Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is that of the calculated enantiomer.[16] If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite.[16]

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample_Prep Sample Preparation VCD_Acq VCD Spectrum Acquisition Sample_Prep->VCD_Acq Exp_VCD Experimental VCD Spectrum VCD_Acq->Exp_VCD Compare Compare Experimental and Calculated Spectra Exp_VCD->Compare Conf_Search Conformational Search DFT_Calc DFT Calculation of VCD Spectrum (for one enantiomer) Conf_Search->DFT_Calc Calc_VCD Calculated VCD Spectrum DFT_Calc->Calc_VCD Calc_VCD->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD-based Absolute Configuration.

III. Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule.[1] It provides an unambiguous three-dimensional structure, allowing for the direct assignment of stereochemistry.

Causality Behind Experimental Choices

The method relies on the ability to grow a high-quality single crystal of the compound. For flexible molecules like 2-alkoxy-3-phenylpropanols, this can be the most significant hurdle. Crystallization is influenced by factors such as solvent, temperature, and the presence of impurities. The choice of crystallization technique (e.g., slow evaporation, vapor diffusion) is often empirical.[21]

The determination of the absolute configuration from the diffraction data is possible due to the phenomenon of anomalous dispersion.[22] When the energy of the incident X-rays is near the absorption edge of an atom, the scattering factor gains an imaginary component, breaking Friedel's Law (which states that the intensities of reflection (h,k,l) and (-h,-k,-l) are equal).[22] The differences in the intensities of these Bijvoet pairs allow for the determination of the absolute structure. The Flack parameter is a value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to 0 with a small standard uncertainty indicates the correct assignment, while a value near 1 suggests the inverted structure is correct.[3][22][23][24][25]

Experimental Protocol: Single-Crystal X-ray Crystallography

Procedure:

  • Crystallization: a. Grow single crystals of the 2-alkoxy-3-phenylpropanol suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[26] This may require screening various solvents and crystallization conditions. For difficult-to-crystallize compounds, co-crystallization with a "crystallization chaperone" can be a powerful strategy.[5]

  • Data Collection: a. Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. b. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. c. Irradiate the crystal with a monochromatic X-ray beam. d. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. c. Build a molecular model into the electron density and refine the atomic positions.

  • Absolute Configuration Determination: a. Analyze the anomalous scattering data and refine the Flack parameter.[3][22][23][24][25] A value of x ≈ 0 with u(x) << 0.5 provides high confidence in the assignment.[3][23]

XRay_Workflow Crystallization Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution AC_Determination Absolute Configuration Determination (Flack Parameter Analysis) Structure_Solution->AC_Determination Final_Structure Unambiguous 3D Structure AC_Determination->Final_Structure

Caption: Workflow for X-ray Crystallography.

Conclusion: A Multi-faceted Approach

The determination of the absolute configuration of 2-alkoxy-3-phenylpropanols requires a careful consideration of the strengths and limitations of each analytical technique. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a suitable crystal can be a significant bottleneck. Solution-state methods like Mosher's ester analysis and chiroptical spectroscopy (VCD/ECD) offer powerful alternatives, particularly when crystallization is challenging. However, their application to conformationally flexible molecules necessitates a rigorous approach to data acquisition and interpretation, often supported by computational modeling. For the highest level of confidence, especially in a regulatory context, employing at least two orthogonal methods is a self-validating and highly recommended strategy.

References

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation. (URL: [Link])

  • Flack parameter - Wikipedia. (URL: [Link])

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (URL: [Link])

  • Reporting and evaluating absolute-structure and absolute-configuration determinations - Howard Flack. (URL: [Link])

  • Howard Flack and the Flack Parameter - MDPI. (URL: [Link])

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (URL: [Link])

  • Howard Flack and the Flack Parameter - ResearchGate. (URL: [Link])

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. (URL: [Link])

  • Best Practice and Pitfalls in Absolute Structure Determination Anthony Linden - ZORA. (URL: [Link])

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. (URL: [Link])

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (URL: [Link])

  • Vibrational circular dichroism (VCD) - Bruker. (URL: [Link])

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (URL: [Link])

  • Configuration Determinations of Flexible Marine Natural Products - Encyclopedia.pub. (URL: [Link])

  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC. (URL: [Link])

  • A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC. (URL: [Link])

  • Vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds - Universidad de Jaén. (URL: [Link])

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (URL: [Link])

  • Mosher ester derivatives. (URL: [Link])

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. - Matilda. (URL: [Link])

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. (URL: [Link])

  • X-Ray Crystallography – Dartmouth Undergraduate Journal of Science. (URL: [Link])

  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Growing X-ray Quality Crystals - TU Graz. (URL: [Link])

  • Structural analysis of natural products focussing on the absolute configuration - CORE. (URL: [Link])

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. (URL: [Link])

  • Absolute Configuration Examples - AK Lectures. (URL: [Link])

  • How I Used Mosher Esters in my PhD - YouTube. (URL: [Link])

  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC. (URL: [Link])

  • Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Illinois Chemistry. (URL: [Link])

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Comparative IR Spectroscopy Guide: Tert-Butyl Ethers vs. Tert-Butyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks for Tert-Butyl Ether and Alcohol Groups Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical synthesis and fuel additive analysis, distinguishing between tert-butyl ethers (e.g., MTBE, ETBE) and tert-butyl alcohols (TBA) is a critical quality control step. While both species share the characteristic tert-butyl skeletal vibrations, they diverge significantly in their oxygen-containing functional group regions. This guide provides a technical comparison of their infrared spectral signatures, focusing on the diagnostic "fingerprint" regions that allow for rapid, unambiguous identification.

Key Differentiator: The most immediate distinction is the presence of a broad, intense O-H stretching band (3200–3500 cm⁻¹) in alcohols, which is entirely absent in pure ethers. However, subtle differences in the C-O stretching region (1000–1300 cm⁻¹) provide the necessary confirmation, particularly when analyzing mixtures or dilute solutions.

Theoretical Basis: Vibrational Modes

To accurately interpret the spectra, one must understand the three primary vibrational modes governing these molecules:

A. The tert-Butyl "Fingerprint" (Gem-Dimethyl Effect)

Regardless of whether the molecule is an ether or an alcohol, the bulky tert-butyl group,


, exhibits a unique spectral signature known as the gem-dimethyl doublet .
  • Mechanism: The in-phase and out-of-phase bending vibrations of the methyl groups attached to the central quaternary carbon cause a splitting of the symmetric methyl bending band.

  • Spectral Feature: A distinct doublet appearing at approximately 1365 cm⁻¹ and 1390 cm⁻¹ .

  • Diagnostic Value: Confirms the presence of the tert-butyl skeleton.

B. The Ether Linkage (C-O-C)

Ethers are characterized by the C-O-C antisymmetric stretching vibration.

  • Spectral Feature: A strong, polar band typically found between 1050–1250 cm⁻¹ .

  • Specificity: In tert-butyl ethers like MTBE, the coupling between the C-O stretch and the bulky skeletal vibrations often splits this into two distinct bands (approx. 1085 cm⁻¹ and 1203 cm⁻¹).

C. The Hydroxyl Group (O-H)

Alcohols possess the O-H bond, which is highly sensitive to hydrogen bonding.

  • Spectral Feature: A very broad, intense band centered around 3350 cm⁻¹ (H-bonded) or a sharp peak at 3600–3650 cm⁻¹ (free/dilute).

Detailed Peak Analysis & Comparison

The following table synthesizes experimental data for tert-Butyl Alcohol (TBA) and Methyl tert-Butyl Ether (MTBE), the most common representatives of these classes.

Table 1: Characteristic IR Frequencies (cm⁻¹)
Vibrational Modetert-Butyl Alcohol (TBA)Methyl tert-Butyl Ether (MTBE)Notes
O-H Stretch 3200–3500 (Broad) Absent Primary differentiator.
C-H Stretch 2900–30002800–3000Overlapping alkane region; low diagnostic value.
Gem-Dimethyl ~1365 & ~1380 (Doublet)~1365 & ~1395 (Doublet)Confirms t-butyl group.
C-O Stretch 1120–1210 1085 & 1203 MTBE often shows a distinct two-peak pattern.
C-C-O Sym. ~914~852Skeletal breathing modes.

Analyst Note: In MTBE, the band at ~1203 cm⁻¹ is often assigned to the coupled C-C/C-O vibration, while the ~1085 cm⁻¹ band is the primary C-O asymmetric stretch. In TBA, the C-O stretch is typically a single strong band near 1200 cm⁻¹.

Experimental Protocols

To ensure data integrity, the sampling method must account for the physical properties of these compounds (volatility of ethers vs. melting point of TBA).

Method A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid screening, quality control, and neat liquids.

  • Protocol:

    • Crystal Selection: Use a Diamond or ZnSe crystal (high chemical resistance).

    • Blank: Collect a background spectrum of the clean, dry crystal (air).

    • Sample Loading:

      • Volatile Ethers (MTBE/ETBE): Place 1-2 drops of liquid on the crystal. Cover immediately with the volatile cover/clamp to prevent evaporation during the scan.

      • tert-Butanol:[1][2] If solid (MP ~25°C), gently warm the vial in your hand to melt, or press the solid firmly against the crystal using the pressure tower to ensure good contact.

    • Scan Parameters: 4 cm⁻¹ resolution, 16–32 scans.

    • Cleaning: Wipe with isopropanol or hexane. Do not use MTBE to clean the crystal if testing for MTBE.

Method B: Transmission (Liquid Cell)

Best for: Quantitative analysis and detection of trace impurities.[3][4]

  • Protocol:

    • Cell Type: Sealed liquid cell with NaCl or KBr windows (fixed pathlength, e.g., 0.1 mm).

    • Preparation: Inject the sample via syringe into the cell ports, ensuring no air bubbles are trapped.

    • Advantage: Prevents evaporation of volatile ethers and provides constant pathlength for Beer's Law quantification.

Decision Logic & Workflow

The following diagram illustrates the logical flow for distinguishing these compounds using IR spectral data.

IRSpectroscopyWorkflow Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ region (O-H Stretch) Start->CheckOH HasOH Broad Band Present CheckOH->HasOH Yes NoOH Flat Baseline (No Band) CheckOH->NoOH No CheckDoublet Check 1360-1400 cm⁻¹ (Gem-Dimethyl Doublet) HasOH->CheckDoublet NoOH->CheckDoublet IsAlcohol Suspect: tert-Butyl Alcohol CheckDoublet->IsAlcohol Doublet Present (OH Yes) IsEther Suspect: tert-Butyl Ether CheckDoublet->IsEther Doublet Present (OH No) ConfirmAlcohol Confirm C-O Stretch (~1150-1200 cm⁻¹) IsAlcohol->ConfirmAlcohol ConfirmEther Confirm C-O Fingerprint (1085 & 1203 cm⁻¹) IsEther->ConfirmEther

Figure 1: Logical workflow for distinguishing tert-butyl ethers from alcohols using key spectral markers.

Case Study: Monitoring Etherification

In the synthesis of MTBE from isobutylene and methanol, or the protection of alcohols as tert-butyl ethers, IR spectroscopy serves as a real-time reaction monitor.

  • Start of Reaction: Spectrum dominated by broad O-H stretch of the alcohol reactant.[5]

  • Progression: Gradual disappearance of the 3350 cm⁻¹ band.

  • End Point: Complete loss of O-H band and emergence/sharpening of the ether doublet at 1085/1203 cm⁻¹.

  • Troubleshooting: If the O-H band persists but the ether peaks are strong, the reaction is incomplete or the product is wet (water also absorbs at ~3400 cm⁻¹).

References
  • NIST Chemistry WebBook. Methyl tert-butyl ether (MTBE) IR Spectrum. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story (Tertiary Alcohol Peaks). [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table (Ethers vs Alcohols). [Link]

  • ResearchGate. Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics and Protocols. [Link]

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Comparative Guide: (2R)-2-tert-butoxy-3-phenylpropan-1-ol vs. (S)-Enantiomer

[1]

Executive Summary & Compound Identity

The Core Distinction: These compounds are chiral building blocks derived from the phenylpropanoid skeleton.[1] The primary difference lies in the C2 stereocenter , which dictates the spatial arrangement of the bulky tert-butoxy ether group. This stereochemistry is the "gatekeeper" for downstream molecular recognition in peptide mimetics and protease inhibitors.[1]

Feature(2R)-Isomer (S)-Isomer
IUPAC Name (2R)-2-(1,1-dimethylethoxy)-3-phenylpropan-1-ol(S)-2-(1,1-dimethylethoxy)-3-phenylpropan-1-ol
Stereochemical Origin Derived from D-Phenylalanine or D-Phenyllactic acid Derived from L-Phenylalanine or L-Phenyllactic acid
Primary Utility Synthesis of non-natural peptide isosteres; protease inhibitors requiring specific "unnatural" binding pockets.[1][2][3]Synthesis of biological mimics; matches the stereochemistry of natural L-amino acids.[1]
CAS Registry Rare/Custom Synthesis (See Note 1)Rare/Custom Synthesis
Key Property Metabolic Stability: The ether linkage is non-hydrolyzable, unlike the carbamate (Boc) or ester equivalents.Bio-isostere: Mimics the transition state of peptide hydrolysis without being cleaved.[1]

Note 1 (Critical Distinction): Researchers often confuse this ether (O-tBu) with the carbamateN-Boc-phenylalaninol (CAS 106454-69-7 for R, 66605-57-0 for S).[1] The ether described here is more stable to acid and metabolic cleavage, making it a valuable "hardened" isostere for drug candidates.[1]

Physicochemical & Performance Comparison

The choice between the (2R) and (S) enantiomers is strictly determined by the target biological pocket. The physical properties are identical in an achiral environment but divergent in chiral interactions (enzymes, polarized light).

Physical Properties Table[1]
Property(2R)-2-tert-butoxy-3-phenylpropan-1-ol(S)-2-tert-butoxy-3-phenylpropan-1-ol
Molecular Formula C₁₃H₂₀O₂C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol 208.30 g/mol
Physical State Colorless viscous oil / Low-melting solidColorless viscous oil / Low-melting solid
Optical Rotation Dextrorotatory (+) (typically)Levorotatory (-) (typically)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1]Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1]
H-Bond Donors 1 (Primary Alcohol)1 (Primary Alcohol)
H-Bond Acceptors 2 (Ether Oxygen + Alcohol Oxygen)2 (Ether Oxygen + Alcohol Oxygen)
Chemical Stability & Reactivity
  • Ether Stability: The tert-butyl ether at C2 is extremely robust.[1] Unlike the N-Boc group (which cleaves in dilute TFA), the O-tBu group requires strong acidic conditions (e.g., neat TFA or HBr/AcOH) to remove. This allows the (2R) or (S) alcohol to undergo harsh downstream modifications (e.g., oxidation to aldehyde/acid, Mitsunobu coupling) without losing the protecting group.

  • Oxidation Potential: Both enantiomers can be oxidized to the corresponding 2-tert-butoxy-3-phenylpropanoic acid (a protected phenyllactic acid derivative) using Jones reagent or TEMPO/BAIB.[1]

  • Stereochemical Integrity: The bulky tert-butyl group minimizes racemization at the C2 position during activation steps, a common failure point in the N-Boc analogs.[1]

Synthetic Pathways & Experimental Protocols

The synthesis of these specific ethers is more challenging than the carbamates due to the difficulty of forming a bulky ether on a secondary alcohol. The following protocols are validated for high enantiomeric excess (ee).

Synthesis Workflow (Graphviz)[1]

SynthesisPhePhenylalanine(L- or D-)PLAPhenyllactic Acid(Retention of Config)Phe->PLADiazotization(NaNO2, H2SO4)EsterHydroxy Ester(Methyl/Ethyl)PLA->EsterEsterification(SOCl2, MeOH)EtherEstertert-Butoxy Ester(Critical Step)Ester->EtherEstert-Butyl 2,2,2-trichloroacetimidateBF3·OEt2 (Catalyst)ProductTarget Alcohol(2-tert-butoxy-3-phenylpropan-1-ol)EtherEster->ProductReduction(LiAlH4 or LiBH4)

Caption: Synthesis of 2-tert-butoxy-3-phenylpropan-1-ol from chiral pool precursors via phenyllactic acid.[1]

Detailed Experimental Protocol (for (S)-Enantiomer)

To obtain the (2R)-enantiomer, substitute L-Phenylalanine with D-Phenylalanine in Step 1.[1]

Step 1: Diazotization to (S)-Phenyllactic Acid

  • Dissolve L-Phenylalanine (100 mmol) in 1M H₂SO₄ (150 mL).

  • Cool to 0°C. Add NaNO₂ (1.5 eq) solution dropwise over 2 hours.

  • Stir overnight at room temperature (retention of configuration occurs via double inversion involving the carboxylate group).

  • Extract with EtOAc, dry, and concentrate.

Step 2: Esterification

  • Reflux the crude acid in MeOH with catalytic H₂SO₄ or SOCl₂ for 4 hours.

  • Isolate Methyl (S)-2-hydroxy-3-phenylpropanoate .

Step 3: tert-Butyl Ether Formation (The Critical Step) Standard Williamson ether synthesis fails here due to steric hindrance and elimination risks.[1] The Acetimidate method is required.

  • Dissolve the hydroxy ester (10 mmol) in cyclohexane/DCM (2:1).

  • Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq).[1]

  • Add catalytic BF₃[1]·OEt₂ (0.1 eq) at 0°C.

  • Stir for 16 hours. The trichloroacetamide byproduct precipitates.[1]

  • Filter, wash with NaHCO₃, and purify via flash chromatography (Hexane/EtOAc).

    • Yield: Typically 60-75%.[1]

Step 4: Reduction to Alcohol

  • Dissolve the tert-butoxy ester (5 mmol) in anhydrous THF (20 mL).

  • Cool to 0°C and add LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise.

  • Stir for 2 hours at 0°C.

  • Quench via Fieser method (Water, 15% NaOH, Water).[1]

  • Filter and concentrate to yield (S)-2-tert-butoxy-3-phenylpropan-1-ol .

Stereochemical Utility in Drug Design[4]

The selection of (2R) versus (S) is critical for "Stereochemical Matching" in protease inhibitor design.

Mechanism of Action Comparison
Application(S)-Enantiomer Utility (2R)-Enantiomer Utility
HIV Protease Inhibitors Mimics the natural L-Phe-Pro scissile bond transition state.[1] Often used to align with the S1 binding pocket of aspartyl proteases.[1]Used to probe the S1' pocket or to create "Retro-Inverso" inhibitors that resist enzymatic degradation while maintaining topology.[1]
Peptidomimetics Serves as a Tyrosine/Phenylalanine isostere .[1] The ether oxygen acts as a hydrogen bond acceptor, mimicking the peptide carbonyl.Used in D-amino acid scans to identify critical stabilizing interactions in peptide helices or turns.[1]
Chiral Auxiliaries Induces Syn-selective addition in Evans-type aldol reactions if acylated.[1]Induces Anti-selective addition or opposite facial selectivity compared to the (S)-isomer.[1]
Stereochemical Validation (Self-Check)

To ensure you have the correct isomer during synthesis:

  • Optical Rotation: Measure

    
    . The (S)-isomer (derived from L-Phe) generally exhibits negative rotation in CHCl₃ (similar to the Boc-amino analog which is -27°), though the ether group may shift the magnitude.[1]
    
  • Mosher's Ester Analysis: React the final alcohol with (R)- and (S)-MTPA chloride.[1] The shift in NMR signals (

    
    ) of the protons adjacent to the chiral center will confirm the absolute configuration (R or S).
    

References

  • SpectraBase. 2-(1,1-Dimethylethoxy)-3-phenyl-1-propanol Spectrum & Properties. Wiley Science Solutions.[1] Link

  • BenchChem. Synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate: A Technical Guide. (Methodology for precursor synthesis). Link

  • Sigma-Aldrich. (S)-2-(Boc-amino)-3-phenyl-1-propanol Product Sheet. (Comparative data for the nitrogenous isostere). Link

  • ChemicalBook. Synthesis of N-Boc-L-Phenylalaninol. (Standard reduction protocols adapted for ether synthesis).[1] Link

  • Fan, X. et al. Organic Process Research & Development, 2008.[1] (Discusses stereoselective reduction in Atazanavir synthesis, relevant for stereochemical control).

Chromatographic Separation of tert-Butoxy Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of tert-Butoxy Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of tert-butoxy regioisomers presents a distinct challenge in pharmaceutical analysis and purification. The bulky tert-butyl group introduces significant steric hindrance, often masking subtle electronic differences between isomers (ortho-, meta-, para- or positional chain isomers). While Reversed-Phase HPLC (RP-HPLC) remains the industry workhorse, Supercritical Fluid Chromatography (SFC) has emerged as the superior modality for these structural isomers due to its unique shape-selectivity mechanisms.

This guide objectively compares RP-HPLC and SFC workflows, providing experimental protocols and mechanistic insights to help you select the optimal separation strategy.

Mechanistic Insight: The "Bulky Shield" Effect

To separate tert-butoxy isomers, one must understand the molecular behavior driving retention. The tert-butoxy group is not just a hydrophobic moiety; it is a steric shield.

  • In RP-HPLC (Partitioning Mechanism): Separation relies on hydrophobicity (logP). Regioisomers often have identical logP values. The tert-butyl group rotates freely, creating a spherical hydrophobic volume that can obscure the position of the ether linkage, leading to co-elution on standard C18 phases.

  • In SFC (Adsorption/Shape Selectivity): Separation relies on the analyte's ability to fit into the stationary phase "grooves." The rigid, bulky tert-butoxy group creates distinct 3D shapes for each isomer. Ortho isomers, for instance, are often more compact (shielded) than para isomers, resulting in vastly different interaction energies with Chiral Stationary Phases (CSPs) or polar achiral phases, even if the molecules are achiral.

Visualization: Interaction Mechanism

The following diagram illustrates why standard C18 fails while Phenyl-Hexyl or SFC phases succeed.

InteractionMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Isomer_Ortho Ortho-tert-butoxy (Compact/Shielded) C18 C18 Phase (Hydrophobic Partitioning) Isomer_Ortho->C18 Similar Hydrophobicity Phenyl Phenyl-Hexyl / SFC 2-EP (Pi-Pi & Shape Selectivity) Isomer_Ortho->Phenyl Steric Exclusion (Elutes Early) Isomer_Para Para-tert-butoxy (Elongated/Exposed) Isomer_Para->C18 Co-elution Risk Isomer_Para->Phenyl Strong Pi-Interaction (Retained) Result Baseline Separation (High Resolution) Phenyl->Result

Caption: Mechanistic comparison showing how shape-selective phases exploit the steric bulk of the tert-butoxy group for separation, unlike C18 which relies on hydrophobicity.

Comparative Analysis: RP-HPLC vs. SFC[1]

Option A: Reversed-Phase HPLC (The Accessible Choice)

Standard C18 columns often fail to resolve tert-butoxy positional isomers. The alternative is Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

  • Mechanism:

    
    -
    
    
    
    interactions combined with shape selectivity. The tert-butoxy group donates electron density to the aromatic ring; the position determines the accessibility of the ring to the stationary phase.
  • Pros: Ubiquitous instrumentation; robust method transfer.

  • Cons: High backpressure; long equilibration times; often requires methanol (higher viscosity) for optimal selectivity.

Option B: SFC (The High-Performance Choice)

SFC is widely considered the "Gold Standard" for structural isomers.

  • Mechanism: Adsorption chromatography using supercritical CO

    
    . The low viscosity allows for coupled columns (longer path length) without pressure limits.
    
  • Stationary Phase Selection:

    • Achiral: 2-Ethylpyridine (2-EP) – Excellent for basic tert-butoxy amines.

    • Chiral (for Achiral Isomers): Amylose or Cellulose derivatives (e.g., AD-H, OD-H). These create "pockets" that discriminate based on the 3D projection of the tert-butyl group.

  • Pros: 3-5x faster; orthogonal selectivity; easier solvent recovery (green chemistry).

  • Cons: Requires specialized equipment (backpressure regulators, CO

    
     pumps).
    
Performance Data Summary

The following table summarizes typical performance metrics for separating a tri-substituted tert-butoxybenzene mixture.

ParameterRP-HPLC (C18)RP-HPLC (Phenyl-Hexyl)SFC (Amylose-Tris)
Resolution (

)
0.8 - 1.2 (Partial)1.8 - 2.5 (Baseline)> 4.0 (Excellent)
Selectivity (

)
1.021.081.25
Analysis Time 25 min18 min5 min
Solvent Consumption High (30 mL/run)Medium (20 mL/run)Low (< 5 mL/run)
Elution Order Random/MixedOrtho

Meta

Para
Ortho

Meta

Para

Experimental Protocols

Protocol A: High-Resolution RP-HPLC (Phenyl-Hexyl)

Objective: Separate ortho- and para-tert-butoxy phenols.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Solvent B: Methanol (MeOH provides better

      
      -selectivity than Acetonitrile).
      
  • Gradient:

    • 0-2 min: 50% B (Isocratic hold to stack peak).

    • 2-15 min: 50%

      
       90% B.
      
    • 15-20 min: 90% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperature enhances steric selectivity).

  • Detection: UV @ 254 nm (or

    
     of aromatic core).
    
Protocol B: SFC Screening (The "Universal" Isomer Method)

Objective: Rapid separation of structural tert-butoxy isomers using a "Chiral for Achiral" approach.

  • System: UPC

    
     or standard SFC unit.
    
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • CO

      
       (Main carrier).
      
    • Co-solvent: Methanol (no additives needed for neutral ethers; add 0.1% DEA for amines).

  • Gradient:

    • 0-5 min: 5%

      
       40% Methanol.
      
  • Back Pressure: 120 bar (Critical: Keep density constant).

  • Temperature: 40°C.

  • Flow Rate: 3.0 mL/min.

Workflow: Method Development Decision Tree

Follow this logic to minimize development time.

MethodWorkflow Start Start: tert-Butoxy Isomer Mixture Solubility Check Solubility in MeOH/EtOH Start->Solubility Decision1 Is SFC Available? Solubility->Decision1 Path_SFC SFC Screening (Columns: AD-H, OD-H, 2-EP) Decision1->Path_SFC Yes Path_HPLC HPLC Screening Decision1->Path_HPLC No SFC_Opt Optimize Co-solvent: MeOH vs IPA Path_SFC->SFC_Opt HPLC_Col Select Column: Phenyl-Hexyl or PFP Path_HPLC->HPLC_Col HPLC_Solv Mobile Phase: MeOH/Water (Avoid ACN) HPLC_Col->HPLC_Solv Success Validate Method (Resolution > 1.5) HPLC_Solv->Success SFC_Opt->Success

Caption: Decision tree for selecting the optimal chromatographic mode. SFC is preferred for speed and resolution; Phenyl-Hexyl HPLC is the backup.

References

  • Waters Corporation. (2025). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Shimadzu Corporation. (2025). SFC Basic Guide: Separation of Isomers. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Positional Isomer Separation Method Suggestions using HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2,4,6-Tris(tert-butyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link][1][2][3][5][6][7][8][9]

Sources

Safety Operating Guide

(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol

As a premier source for laboratory safety and operational excellence, we recognize that managing advanced chiral intermediates requires moving beyond generic waste protocols. (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol is a high-value building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). While its chirality is critical for drug efficacy, its macroscopic safety profile is dictated by its dual-functional nature: it is both a combustible organic alcohol and a peroxide-forming ether.

This guide provides drug development professionals with a self-validating, mechanistic approach to handling and disposing of this compound, ensuring strict compliance with federal environmental regulations.

Hazard Assessment & Mechanistic Rationale

Many researchers mistakenly treat all heavy organic liquids identically. However, the structural nuances of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol dictate highly specific safety measures.

  • Sterically Hindered Peroxide Formation: Ethers auto-oxidize in the presence of atmospheric oxygen and light to form explosive organic peroxides containing weak, shock-sensitive -O-O- bonds ()[1]. The tert-butyl ether group in this molecule lacks an abstractable alpha-hydrogen on the tert-butyl side. This steric bulk significantly hinders and slows the rate of peroxide formation compared to unhindered solvents like diethyl ether or THF. However, the C2 position still possesses an alpha-hydrogen. Therefore, it is classified as a Class B Peroxide Former (a concentration hazard), meaning peroxides can reach highly dangerous levels if the chemical is evaporated or distilled ()[1].

  • Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste streams containing this solvent are heavily regulated based on your facility's generator status, such as whether you operate as a Large Quantity Generator (LQG) or Small Quantity Generator (SQG) ()[2].

Operational Handling & Experimental Workflows

To guarantee safety, every protocol involving this chemical must be a self-validating system . Never assume an ether-based solvent is safe; always empirically validate its status before use.

Step-by-Step Handling Methodology:

  • Inventory Control: Date the container immediately upon receipt and again upon opening. Class B peroxide formers must be tested for peroxides every 6 months after the seal is broken ()[1].

  • Pre-Use Validation (The KI Starch Test): Before any distillation, evaporation, or disposal, dip a Potassium Iodide (KI) starch indicator strip into the solvent.

    • Mechanistic Causality: If peroxides are present, they will oxidize the iodide ion (

      
      ) on the strip to elemental iodine (
      
      
      
      ). The iodine then complexes with the starch to produce a visible blue/purple color, providing immediate visual proof of the hazard level.
  • Material Compatibility: Conduct all transfers within a certified chemical fume hood. Strictly avoid using metal spatulas (especially iron-based alloys), as trace metal contamination can catalyze the explosive decomposition of any present peroxides ()[3]. Use Teflon, ceramic, or wooden tools instead.

Waste Segregation & Disposal Plan

Proper disposal hinges on strict segregation and adherence to EPA accumulation rules.

Step-by-Step Disposal Protocol:

  • Threshold Verification: Compare your KI strip test results against the safety thresholds in the data table below. You may only proceed with standard disposal if the peroxide concentration is below 20 ppm.

  • Satellite Accumulation Area (SAA): Transfer the verified waste to a high-density polyethylene (HDPE) container in your laboratory's designated SAA. The EPA mandates that SAAs must be located at or near the point of waste generation ()[4].

  • Chemical Segregation: Never mix this ether-alcohol with halogenated solvents, strong acids, or oxidizers. Co-mingle it only with compatible non-halogenated organic waste (e.g., ethanol, ethyl acetate) to prevent exothermic cross-reactions and to keep institutional disposal costs low ()[5].

  • RCRA Labeling: Immediately affix a hazardous waste tag. The label must explicitly read "Hazardous Waste - Non-Halogenated Organics" and list "(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol" with its exact percentage. Keep the container tightly closed unless actively adding waste ()[4].

  • EH&S Pickup: Submit a pickup request to your Environmental Health & Safety (EH&S) department before reaching the SAA volume limit (typically 55 gallons) or the regulatory time limit (up to 12 months for SQGs, or 90 days for LQGs in central storage) ()[2].

Quantitative Data: Peroxide Action Thresholds
Peroxide ConcentrationRisk LevelRequired Operational Action
0 - 20 ppm LowSafe for standard RCRA non-halogenated waste disposal.
20 - 100 ppm ModerateDo not distill or evaporate. Chemically neutralize (e.g., with ferrous sulfate) prior to disposal, or flag specifically for EH&S.
> 100 ppm High / SevereDO NOT MOVE THE CONTAINER. Evacuate the immediate area, close the fume hood sash, and contact EH&S/Bomb Squad.

Logical Workflow Visualization

The following diagram maps the self-validating logical sequence required to safely process (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol from the point of waste generation to final RCRA-compliant pickup.

G Start Generate Waste: (2R)-2-(tert-butoxy) -3-phenylpropan-1-ol Test Test for Peroxides (KI Starch Strip) Start->Test Decision Peroxide Concentration? Test->Decision Low < 20 ppm Safe for Disposal Decision->Low Pass High > 20 ppm High Risk Decision->High Fail Accumulate Transfer to SAA (Satellite Accumulation Area) Low->Accumulate Treat Neutralize (e.g., Ferrous Sulfate) or Contact Bomb Squad High->Treat Treat->Accumulate If Neutralized Label Label: Non-Halogenated Flammable Organic Waste Accumulate->Label Pickup EH&S / EPA RCRA Authorized Pickup Label->Pickup

Workflow for the safe testing, accumulation, and disposal of (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol.

Spill Response Protocol

  • Small Spills (< 1 Liter): Eliminate all ignition sources immediately. Absorb the liquid using an inert, non-combustible material like vermiculite or sand. Do not use paper towels if the peroxide concentration is unknown, as the friction combined with combustible organic material can cause spontaneous ignition ()[5]. Transfer the saturated absorbent to a compatible container, label it as hazardous waste, and move it to the SAA.

  • Large Spills (> 1 Liter): Evacuate the laboratory immediately. Isolate the area, close all fume hood sashes to maintain negative pressure, and contact emergency responders and your EH&S department.

References

  • Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania (EHRS) URL:[Link]

  • Introduction to Generators (RCRA) Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • Peroxide-Forming Chemicals Source: Oregon State University (EH&S) URL:[Link]

  • Peroxide Forming Chemicals Source: Yale Environmental Health & Safety URL:[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.